molecular formula C7H4BrNO B1288781 4-Bromobenzo[D]oxazole CAS No. 217326-65-3

4-Bromobenzo[D]oxazole

Cat. No.: B1288781
CAS No.: 217326-65-3
M. Wt: 198.02 g/mol
InChI Key: WFIQVHAZXAORPG-UHFFFAOYSA-N
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Description

4-Bromobenzo[D]oxazole (CAS 217326-65-3) is a brominated heterocyclic compound with the molecular formula C7H4BrNO and a molecular weight of 198.02 g/mol. This compound serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research. The benzoxazole core is a privileged scaffold in medicinal chemistry, and the bromine atom at the 4-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of more complex molecular architectures. The benzoxazole moiety is present in various compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, antiviral, and anticancer properties. Researchers utilize 4-Bromobenzo[D]oxazole in the synthesis of these target molecules to explore new therapeutic agents. Its value lies in its role as a key intermediate in the development of potential clinical candidates. Synthetic methodologies for constructing the benzoxazole core are continually advanced, with recent approaches involving electrophilic activation of amides with reagents like triflic anhydride (Tf2O) for cyclization with 2-aminophenols. This chemical is offered for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Handle with appropriate precautions; consult the material safety data sheet (MSDS) for detailed hazard and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIQVHAZXAORPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617132
Record name 4-Bromo-1,3-benzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217326-65-3
Record name 4-Bromo-1,3-benzoxazole
Source EPA DSSTox
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Record name 4-Bromo-1,3-benzoxazole
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Foundational & Exploratory

In-Depth Technical Guide to 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobenzo[d]oxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, safety and handling protocols, and explores its reactivity and potential applications, particularly in the realm of drug discovery.

Chemical Identity and Physical Properties

4-Bromobenzo[d]oxazole, with the CAS Number 217326-65-3 , is a solid, crystalline compound at room temperature.[1][2] It is characterized by the fusion of a benzene ring and an oxazole ring, with a bromine atom substituted at the 4-position.

Table 1: Physicochemical Properties of 4-Bromobenzo[d]oxazole

PropertyValueSource(s)
CAS Number 217326-65-3[2][3]
Molecular Formula C₇H₄BrNO[2][4]
Molecular Weight 198.02 g/mol [3]
Physical State Solid[1][2]
IUPAC Name 4-bromo-1,3-benzoxazole[2]
Purity Typically ≥95%[1]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for 4-Bromobenzo[d]oxazole is not widely published. However, the general fragmentation patterns of oxazoles in mass spectrometry are known, typically showing a prominent molecular ion peak.[7] Spectroscopic data for structurally similar compounds, such as various substituted bromobenzoic acids and other benzoxazole derivatives, are available and can serve as a reference for spectral interpretation.[4][8]

Synthesis and Reactivity

The synthesis of the benzoxazole core can be achieved through several established methods, including the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. Another common approach is the reaction of α-haloketones with primary amides. While a specific, detailed protocol for the synthesis of 4-Bromobenzo[d]oxazole was not found in the surveyed literature, a general procedure for the synthesis of 2-(4-bromophenyl)benzo[d]oxazole involves the reaction of 4-bromobenzaldehyde and 2-aminophenol.[1]

The reactivity of the benzoxazole ring is influenced by the pyridine-type nitrogen at the 3-position and the furan-type oxygen at the 1-position. The nitrogen atom imparts weak basicity, allowing for salt formation with acids. Electrophilic substitution on the benzoxazole ring is generally difficult unless activated by electron-releasing groups.

The bromine atom at the 4-position offers a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds. While specific protocols for 4-Bromobenzo[d]oxazole are not detailed, related bromo-substituted aromatic compounds are known to participate effectively in such reactions, typically employing a palladium catalyst and a base.

Logical Flow for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products 4-Bromobenzoxazole 4-Bromobenzoxazole Oxidative_Addition Oxidative Addition 4-Bromobenzoxazole->Oxidative_Addition Arylboronic_Acid Arylboronic Acid/Ester Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Pd(II) Intermediate Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Byproduct Halide Salt Transmetalation->Byproduct Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Coupled_Product 4-Arylbenzo[d]oxazole Reductive_Elimination->Coupled_Product Base Base Base->Transmetalation

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

Applications in Drug Development

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the benzoxazole core allows for the development of novel therapeutic agents.

While specific applications of 4-Bromobenzo[d]oxazole in drug development are not extensively documented, its structure makes it a valuable building block. The bromo substituent can be used as a handle for further chemical modifications to synthesize a library of derivatives for biological screening. For example, 2-bromo-5-chlorobenzo[d]oxazole is a key intermediate in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are important in anti-angiogenic cancer therapy.

Workflow for Drug Discovery

Drug_Discovery_Workflow Start 4-Bromobenzo[d]oxazole (Starting Material) Synthesis Synthesis of Derivative Library Start->Synthesis Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for utilizing a building block in drug discovery.

Safety, Handling, and Storage

Table 2: GHS Hazard Information for 4-Bromobenzo[d]oxazole

Hazard StatementCodeDescriptionSource(s)
Harmful if swallowedH302Harmful if swallowed.[1][2]
Causes skin irritationH315Causes skin irritation.[1][2]
Causes serious eye irritationH319Causes serious eye irritation.[1][2]
May cause respiratory irritationH335May cause respiratory irritation.[1][2]

Handling:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Use only in a well-ventilated area.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place.[8]

  • Some suppliers recommend storage at -20°C for maximum stability.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be sent to a licensed chemical destruction plant.

Conclusion

4-Bromobenzo[d]oxazole is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its defined chemical structure and the presence of a reactive bromine handle make it an attractive starting material for creating diverse molecular architectures. Further research into its specific physical properties, reactivity, and biological activities will undoubtedly expand its applications in various scientific fields.

References

What is the molecular weight of 4-Bromobenzo[d]oxazole?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobenzo[d]oxazole, including its physicochemical properties, representative experimental protocols for its synthesis and characterization, and its relevance in inhibiting the VEGFR-2 signaling pathway.

Physicochemical Properties of 4-Bromobenzo[d]oxazole

4-Bromobenzo[d]oxazole is a halogenated heterocyclic compound. Its core structure, a benzoxazole ring, is a significant scaffold in medicinal chemistry due to its presence in various biologically active molecules. The quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Weight 198.02 g/mol [1][2]
Molecular Formula C₇H₄BrNO[1][2]
CAS Number 217326-65-3[1][2]
Physical Form Solid[2]
Purity (Typical) >97%[3]
Storage Temperature Room Temperature (Sealed in dry conditions)[2]

Experimental Protocols

Synthesis of 4-Bromobenzo[d]oxazole

A plausible synthetic route to 4-Bromobenzo[d]oxazole involves the condensation and cyclization of a substituted o-aminophenol with a suitable one-carbon source. A likely precursor for this synthesis is 4-bromo-2-aminophenol.

Reaction Scheme:

A representative synthesis workflow.

Materials:

  • 4-Bromo-2-aminophenol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Ethanol (or another suitable high-boiling point solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-aminophenol (1 equivalent) in ethanol.

  • Add triethyl orthoformate (1.2 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-Bromobenzo[d]oxazole.

Spectroscopic Characterization

The synthesized 4-Bromobenzo[d]oxazole should be characterized using various spectroscopic methods to confirm its identity and purity. While experimental spectra for this specific isomer are not widely published, the following are the expected characteristics and general protocols for obtaining the data.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substituted benzoxazole ring system.

  • ¹³C NMR: The carbon NMR spectrum will display a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.

General Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • Expected Bands:

    • C=N stretching vibration of the oxazole ring.

    • C-O-C stretching of the oxazole ring.

    • Aromatic C-H and C=C stretching vibrations.

    • C-Br stretching vibration.

General Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or analyze as a thin film.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

General Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Biological Relevance: Inhibition of VEGFR-2 Signaling

Benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels). The inhibition of the VEGFR-2 signaling pathway is a critical strategy in cancer therapy.

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Benzoxazole 4-Bromobenzo[d]oxazole (Inhibitor) Benzoxazole->VEGFR2 Inhibits (ATP-binding site) Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Expression for Cell Proliferation ERK->Proliferation Promotes Survival Gene Expression for Cell Survival Akt->Survival Promotes

VEGFR-2 Signaling Pathway and Benzoxazole Inhibition.

Experimental Workflow Overview

The overall process from the synthesis of 4-Bromobenzo[d]oxazole to its characterization follows a logical workflow common in synthetic chemistry.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structure Confirmation cluster_analysis Final Analysis Synthesis Chemical Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Product Pure 4-Bromobenzo[d]oxazole Data_Analysis->Final_Product

General workflow for synthesis and characterization.

References

The Rise of Benzoxazoles: A Technical Guide to Synthesis, Discovery, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a diverse array of biologically active compounds. From anticancer and antimicrobial to anti-inflammatory and antiviral agents, benzoxazole derivatives have demonstrated remarkable therapeutic potential, making them a focal point in modern drug discovery and development.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, discovery, and mechanisms of action of benzoxazole compounds, offering valuable insights for researchers and professionals in the field.

Core Synthetic Methodologies: Building the Benzoxazole Scaffold

The synthesis of the benzoxazole core primarily revolves around the cyclization of o-aminophenol with a suitable one-carbon synthon.[4] Various methodologies have been developed and refined to achieve this transformation efficiently, with the choice of method often depending on the desired substitution pattern and the sensitivity of the starting materials.

Condensation of o-Aminophenol with Carboxylic Acids

A direct and widely used method for preparing 2-substituted benzoxazoles is the condensation of o-aminophenol with carboxylic acids.[1] This reaction is typically performed at elevated temperatures, often in the presence of a dehydrating agent or catalyst to facilitate the intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA)

  • Materials: o-Aminophenol, Benzoic Acid, Polyphosphoric Acid (PPA), Ethyl Acetate, Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate, Ethanol.

  • Procedure:

    • In a round-bottom flask, a mixture of o-aminophenol (1.0 eq) and benzoic acid (1.0 eq) is added to an excess of polyphosphoric acid (PPA).

    • The reaction mixture is heated to 150-200°C and stirred for 2-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice and water.

    • The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The aqueous mixture is then extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.[4]

Condensation of o-Aminophenol with Aldehydes

The reaction of o-aminophenol with aldehydes provides a versatile route to 2-aryl and 2-alkylbenzoxazoles. This two-step process involves the initial formation of a Schiff base intermediate, followed by oxidative cyclization.[4]

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aldehydes

  • Materials: o-Aminophenol, substituted Benzaldehyde, Oxidizing agent (e.g., DDQ, Mn(OAc)₃), Solvent (e.g., Toluene, Ethanol).

  • Procedure:

    • A mixture of o-aminophenol (1.0 eq) and a substituted benzaldehyde (1.0 eq) is refluxed in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base.

    • After the formation of the Schiff base is complete (monitored by TLC), the solvent is removed.

    • The crude Schiff base is then dissolved in a suitable solvent (e.g., toluene), and an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese(III) acetate) is added.

    • The mixture is stirred at an appropriate temperature (which can range from room temperature to reflux, depending on the oxidant) until the cyclization is complete.

    • The reaction mixture is then worked up according to the nature of the oxidizing agent used, which may involve filtration and washing with aqueous solutions.

    • The crude product is purified by column chromatography or recrystallization to afford the desired 2-arylbenzoxazole.

Reaction with Acyl Chlorides

Acyl chlorides offer a more reactive alternative to carboxylic acids, allowing for the synthesis of benzoxazoles under milder conditions. The reaction proceeds via the formation of an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization.[4]

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles using Acyl Chlorides

  • Materials: o-Aminophenol, Acyl Chloride, Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane, THF).

  • Procedure:

    • To a stirred solution of o-aminophenol (1.0 eq) and a base (e.g., pyridine, 1.2 eq) in a dry solvent (e.g., dichloromethane) at 0°C, the acyl chloride (1.1 eq) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the acylation is complete.

    • The reaction is then quenched with water, and the organic layer is separated.

    • The organic layer is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting o-hydroxyamide intermediate can be cyclized by heating in a high-boiling solvent or by using a dehydrating agent to yield the 2-substituted benzoxazole.

Biological Activities and Therapeutic Targets

Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, with many compounds demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological activity is often dictated by the nature and position of the substituents on the benzoxazole ring system.

Anticancer Activity

A significant area of research has focused on the development of benzoxazole-based anticancer agents.[5] These compounds have been shown to target various key players in cancer progression, including receptor tyrosine kinases and crucial signaling pathways.

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)TargetReference
Compound 11b MCF-7 (Breast)<0.1VEGFR-2/c-Met[1]
Compound 9c A549 (Lung)<0.1Not Specified[6]
Compound 4c HCT-116 (Colon)5.76 ± 0.4VEGFR-2[2]
Compound 14b HepG2 (Liver)4.61VEGFR-2[7]
Compound ii MDA-MB-231 (Breast)40.99 ± 0.06mTOR[8]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

One of the key mechanisms of action for many anticancer benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[9][10] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.[9]

Another important target for benzoxazole-based anticancer agents is the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[8][11] Inhibition of the mTOR signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Anti-inflammatory Activities

Benzoxazole derivatives have also shown significant promise as antimicrobial and anti-inflammatory agents.[12][13] Their structural similarity to nucleic acid bases allows them to potentially interfere with microbial DNA replication and other essential cellular processes.[13]

Table 2: Antimicrobial and Anti-inflammatory Activity of Selected Benzoxazole Derivatives

CompoundActivityOrganism/TargetMIC/IC50 (µM)Reference
Compound II AntibacterialS. aureus50 µg/mL (MIC)[14]
Compound III AntibacterialS. aureus25 µg/mL (MIC)[14]
Compound 3g Anti-inflammatoryIL-65.09 ± 0.88[2]
Compound 5b Anti-inflammatoryp38α MAP kinase0.031 ± 0.14

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 represents the concentration of a compound that inhibits a biological or biochemical function by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in benzoxazole research is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for the discovery of benzoxazole-based drug candidates.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

mTOR Signaling Pathway Inhibition

mTOR_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Benzoxazole Benzoxazole Inhibitor Benzoxazole->mTORC1 Inhibits Anticancer_Workflow Synthesis 1. Synthesis of Benzoxazole Library Purification 2. Purification & Characterization Synthesis->Purification Screening 3. In Vitro Anticancer Screening (e.g., MTT assay) Purification->Screening HitID 4. Hit Identification (IC50 Determination) Screening->HitID Mechanism 5. Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) HitID->Mechanism LeadOpt 6. Lead Optimization (SAR Studies) Mechanism->LeadOpt LeadOpt->Synthesis Iterative Design InVivo 7. In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo Candidate Drug Candidate InVivo->Candidate

References

4-Bromobenzo[d]oxazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromobenzo[d]oxazole is a halogenated heterocyclic compound belonging to the benzoxazole class. The benzoxazole scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The strategic placement of a bromine atom on the benzene ring at the 4-position offers a versatile handle for further synthetic modifications, making it a valuable building block in the design and synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromobenzo[d]oxazole, alongside general experimental protocols and workflows relevant to its synthesis and characterization.

Core Physical and Chemical Properties

While specific experimental values for some physical properties of 4-Bromobenzo[d]oxazole are not widely reported in publicly available literature, the following tables summarize its key identifiers and known characteristics.

Table 1: General and Physical Properties of 4-Bromobenzo[d]oxazole

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO[1][2]
Molecular Weight 198.02 g/mol [2]
CAS Number 217326-65-3[1][2]
Appearance Solid[1]
Purity 95% - 98% (commercially available)[1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Storage Temperature Room temperature, sealed in a dry environment

Table 2: Spectroscopic and Analytical Data for 4-Bromobenzo[d]oxazole

Data TypeDescription
¹H NMR Spectral data not explicitly available in searched literature.
¹³C NMR Spectral data not explicitly available in searched literature.
Infrared (IR) Spectroscopy Spectral data not explicitly available in searched literature.
Mass Spectrometry (MS) Spectral data not explicitly available in searched literature.

Chemical Reactivity and Synthesis

The chemical reactivity of 4-Bromobenzo[d]oxazole is primarily dictated by the benzoxazole ring system and the presence of the bromine substituent. The nitrogen atom in the oxazole ring imparts basic character, while the aromatic system can undergo electrophilic substitution, although the bromine atom is a deactivating group. The carbon-bromine bond provides a key site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse functional groups at the 4-position.

General Synthetic Approach

A common method for the synthesis of benzoxazole derivatives involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. For 4-Bromobenzo[d]oxazole, this would typically involve the reaction of 2-amino-3-bromophenol with a suitable one-carbon source.

Experimental Protocols

General Protocol for Benzoxazole Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-aminophenol derivative (1 equivalent) and a suitable cyclizing agent (e.g., formic acid, triethyl orthoformate, or a carboxylic acid) in a high-boiling point solvent such as toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel, to yield the desired benzoxazole derivative.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized compound like 4-Bromobenzo[d]oxazole would involve a series of analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Determination start Starting Materials (e.g., 2-amino-3-bromophenol) reaction Cyclization Reaction start->reaction workup Reaction Work-up (Extraction/Filtration) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms ir IR Spectroscopy (Functional Group Analysis) purification->ir purity Purity Assessment (HPLC/Elemental Analysis) nmr->purity ms->purity ir->purity physical Physical Properties (Melting Point, Solubility) purity->physical biological Biological Activity Screening purity->biological

General workflow for the synthesis and characterization of 4-Bromobenzo[d]oxazole.

Biological Activity and Drug Development Potential

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on 4-Bromobenzo[d]oxazole are limited, the broader class of benzoxazoles has been investigated for various therapeutic applications.

Substituted benzoxazoles have been reported to possess:

  • Anti-inflammatory activity: Some benzoxazolone derivatives act as soluble epoxide hydrolase (sEH) inhibitors.

  • Antimicrobial properties: Including antibacterial and antifungal effects.

  • Antiviral activity.

  • Antitumor properties.

The bromine atom at the 4-position of 4-Bromobenzo[d]oxazole can serve as a key interaction point with biological targets or as a site for metabolic transformation. Its presence can influence the lipophilicity and electronic properties of the molecule, which are critical for its pharmacokinetic and pharmacodynamic profile. For drug development professionals, 4-Bromobenzo[d]oxazole represents a valuable starting point for the synthesis of compound libraries to be screened for various biological activities.

Signaling Pathways

Due to the limited specific biological data for 4-Bromobenzo[d]oxazole, a definitive signaling pathway diagram cannot be provided at this time. However, based on the activities of related benzoxazole compounds, a hypothetical logical relationship for its potential anti-inflammatory action via sEH inhibition can be conceptualized.

G 4-Bromobenzo[d]oxazole_Derivative 4-Bromobenzo[d]oxazole Derivative sEH Soluble Epoxide Hydrolase (sEH) 4-Bromobenzo[d]oxazole_Derivative->sEH Inhibition DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolizes EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH Anti_Inflammatory Anti-inflammatory Effects EETs->Anti_Inflammatory Promotes Inflammation Inflammation DHETs->Inflammation Contributes to

Hypothetical pathway of anti-inflammatory action for a 4-Bromobenzo[d]oxazole derivative.

Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of extensive, publicly available experimental data for 4-Bromobenzo[d]oxazole necessitates a reliance on general chemical principles and data from related compounds. Researchers should exercise standard laboratory safety precautions when handling this and any chemical compound.

References

An In-depth Technical Guide on the Solubility of 4-Bromobenzo[d]oxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Bromobenzo[d]oxazole. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the compound's structure and the properties of related molecules. Furthermore, it outlines a standardized experimental protocol for the precise quantitative determination of its solubility in various organic solvents, intended to serve as a foundational resource for laboratory investigation.

Introduction: 4-Bromobenzo[d]oxazole

4-Bromobenzo[d]oxazole (CAS No. 217326-65-3) is a halogenated heterocyclic compound with the molecular formula C₇H₄BrNO and a molecular weight of 198.02 g/mol .[1] Structurally, it consists of a benzene ring fused to an oxazole ring, with a bromine atom substituted on the benzene portion. This class of compounds is of significant interest in medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and utility in synthetic applications. Understanding its behavior in different solvents is paramount for its purification, formulation, and the design of effective biological assays.[2]

Qualitative Solubility Profile

Direct quantitative solubility data for 4-Bromobenzo[d]oxazole is not extensively reported. However, a qualitative profile can be inferred from its molecular structure and the general principles of solubility for organic compounds.

  • Structure Analysis: The molecule possesses a largely rigid, aromatic, and hydrophobic core. The presence of the electronegative nitrogen and oxygen atoms in the oxazole ring introduces some polarity, but the molecule is expected to be predominantly nonpolar to moderately polar. The bromine atom further contributes to its lipophilicity.

  • Inferred Solubility: Based on the "like dissolves like" principle, 4-Bromobenzo[d]oxazole is expected to exhibit low solubility in water and other highly polar protic solvents.[3] Its solubility is predicted to be significantly higher in polar aprotic solvents and some moderately polar organic solvents that can engage in dipole-dipole interactions. Aromatic solvents may also be effective due to potential π-π stacking interactions.

Quantitative Solubility Data

Solvent NameSolvent TypePredicted SolubilityRationale / Notes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA powerful, highly polar solvent capable of dissolving a wide range of poorly soluble compounds.[4][5]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is an effective solvent for many poorly soluble organic molecules.[2]
Dichloromethane (DCM)Moderately PolarModerate to HighEffective at dissolving many organic solids of moderate polarity.
Tetrahydrofuran (THF)Polar AproticModerateA versatile solvent for a range of organic compounds.
AcetonePolar AproticModerate to LowLess polar than DMSO/DMF but can be effective, particularly with heating.[6]
AcetonitrilePolar AproticModerate to LowA polar solvent, but may be less effective than DMSO or DMF for this structure.[2]
Ethyl AcetateModerately PolarModerate to LowOften used in chromatography and extraction; solubility may be limited.
Ethanol / MethanolPolar ProticLowThe protic nature and hydrogen bonding of alcohols are less favorable for solvating this molecule.[7][8]
Toluene / BenzeneNonpolar AromaticLow to ModerateSolubility may be aided by π-π interactions with the aromatic rings.
Hexane / HeptaneNonpolar AliphaticVery LowAs nonpolar solvents, they are unlikely to effectively dissolve the moderately polar compound.[9]

Experimental Protocol for Quantitative Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of 4-Bromobenzo[d]oxazole solubility, adapted from the widely accepted shake-flask method.[2]

Objective: To determine the equilibrium solubility of 4-Bromobenzo[d]oxazole in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • 4-Bromobenzo[d]oxazole (solid, high purity)[10][11]

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Bromobenzo[d]oxazole to a glass vial. An amount that is clearly in excess of what will dissolve should be used to ensure equilibrium with the solid phase is achieved.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vial to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

    • Quantitatively dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Bromobenzo[d]oxazole.

  • Quantification:

    • Prepare a series of standard solutions of 4-Bromobenzo[d]oxazole of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 4-Bromobenzo[d]oxazole and all solvents used.

Visualizations: Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows relevant to the analysis of 4-Bromobenzo[d]oxazole.

G start Start with Unknown Compound (4-Bromobenzo[d]oxazole) water Test Solubility in Water start->water water_sol Water-Soluble (Unlikely) water->water_sol Soluble water_insol Water-Insoluble (Expected) water->water_insol Insoluble hcl Test Solubility in 5% HCl hcl_sol Soluble (Basic Compound) hcl->hcl_sol Soluble hcl_insol Insoluble hcl->hcl_insol Insoluble naoh Test Solubility in 5% NaOH naoh_sol Soluble (Acidic Compound) naoh->naoh_sol Soluble naoh_insol Insoluble naoh->naoh_insol Insoluble organic Test Solubility in Organic Solvent (e.g., DMSO, DCM) org_sol Soluble (Neutral Compound) organic->org_sol Soluble water_insol->hcl hcl_insol->naoh naoh_insol->organic

Figure 1: Logical workflow for qualitative solubility classification.[12]

G A 1. Add excess 4-Bromobenzo[d]oxazole to a vial with a known volume of solvent. B 2. Agitate at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. A->B C 3. Allow excess solid to settle. B->C D 4. Withdraw supernatant and filter using a 0.22 µm syringe filter. C->D E 5. Prepare a quantitative dilution of the filtered sample. D->E F 6. Analyze by calibrated HPLC or UV-Vis to determine concentration. E->F G 7. Calculate original concentration to determine solubility. F->G

Figure 2: Experimental workflow for the Shake-Flask solubility method.

G aldehyde 4-Bromobenzaldehyde process Mix & Stir Solvent-Free Room Temperature NiFe₂O₄@SiO₂@aminoglucose catalyst aldehyde->process aminophenol 2-Aminophenol aminophenol->process workup1 Dilute with hot ethanol process->workup1 workup2 Separate catalyst (magnet) Wash with water & ethanol workup1->workup2 workup3 Cool filtrate & recrystallize workup2->workup3 product 2-(4-bromophenyl)benzo[d]oxazole workup3->product

Figure 3: Synthesis workflow for a related benzoxazole derivative.[13]

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Bromobenzo[d]oxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the crystal structure of 4-Bromobenzo[d]oxazole and its derivatives, targeting researchers, scientists, and professionals in the field of drug development. By examining the crystallographic data of closely related compounds, this guide offers insights into the molecular geometry, intermolecular interactions, and experimental methodologies crucial for the structural elucidation of this important class of heterocyclic compounds.

Core Structural Insights

While a dedicated crystallographic study for 4-Bromobenzo[d]oxazole is not publicly available, analysis of its derivatives provides a robust framework for understanding its likely solid-state conformation. The benzoxazole core, a fusion of a benzene and an oxazole ring, typically exhibits a planar structure. The introduction of a bromine atom at the 4-position is expected to influence the electronic distribution and intermolecular interactions within the crystal lattice.

Studies on brominated oxazole and benzoxazole derivatives consistently reveal the significant role of halogen bonding and other non-covalent interactions in dictating the crystal packing. These interactions, including π-π stacking and hydrogen bonds, are fundamental to the supramolecular assembly and ultimately influence the physicochemical properties of the compounds, such as solubility and stability.

Quantitative Crystallographic Data of Representative Derivatives

To provide a comparative analysis, the following table summarizes key crystallographic parameters for two representative brominated oxazole derivatives. These examples serve as valuable reference points for predicting the structural characteristics of 4-Bromobenzo[d]oxazole.

Compound NameEthyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole
Chemical Formula C₁₃H₁₂BrNO₄C₁₃H₈Br₂N₂OS₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions
a (Å)14.828(2)10.1234(2)
b (Å)7.1335(9)11.8978(3)
c (Å)25.119(2)13.5678(3)
α (°)9090
β (°)100.066(11)109.556(1)
γ (°)9090
Volume (ų) 2616.1(6)1538.53(6)
Z (Molecules/Unit Cell) 84
Reference [Journal of Pharmaceutical Chemistry, 2023][Zeitschrift für Kristallographie - New Crystal Structures, 2023]

Experimental Protocols: A Roadmap to Structural Determination

The determination of the crystal structure of 4-Bromobenzo[d]oxazole or its derivatives follows a well-established experimental workflow. The following protocols are generalized from standard practices in single-crystal X-ray crystallography.

Synthesis and Crystallization
  • Synthesis: The synthesis of 4-Bromobenzo[d]oxazole can be achieved through various established synthetic routes for benzoxazoles, often involving the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its derivative. For instance, a common method involves the reaction of 2-amino-3-bromophenol with a formic acid equivalent.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is essential for obtaining quality crystals.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, ethyl acetate, and dichloromethane. The slow cooling of a saturated solution can also be employed.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Visualizing the Workflow

To illustrate the logical flow of determining a crystal structure, the following diagram outlines the key stages from synthesis to final structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of 4-Bromobenzo[d]oxazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization DataCollection Data Collection (Single-Crystal XRD) Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Structural Validation & Analysis StructureSolution->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Experimental workflow for the determination of the crystal structure of 4-Bromobenzo[d]oxazole.

Logical Relationships in Crystallographic Analysis

The process of elucidating a crystal structure involves a series of dependent steps. The quality of the final structure is contingent on the successful execution of each preceding stage.

logical_relationship PureCompound High Purity Compound GoodCrystals High-Quality Single Crystals PureCompound->GoodCrystals enables DiffractionData Accurate Diffraction Data GoodCrystals->DiffractionData yields RefinedStructure Refined Crystal Structure DiffractionData->RefinedStructure allows for

Caption: Logical dependencies in the process of crystal structure determination.

This technical guide provides a foundational understanding of the crystal structure of 4-Bromobenzo[d]oxazole and its derivatives. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds in drug discovery and materials science.

In-Depth Technical Guide: Health and Safety Information for 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

This section provides key identifiers and physical characteristics of 4-Bromobenzo[d]oxazole.

PropertyValue
IUPAC Name 4-bromo-1,3-benzoxazole[1]
CAS Number 217326-65-3[1][2][3][4][5]
Molecular Formula C7H4BrNO[1][3][4][5]
Molecular Weight 198.02 g/mol [4][5]
Physical Form Solid[1][3]
Purity Typically >95% or >98%[1][3][5]
Storage Temperature Room temperature, sealed in a dry place[1]. Some suppliers recommend -20°C for long-term storage[4].

Hazard Identification and Classification

4-Bromobenzo[d]oxazole is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity (Oral) Category 4GHS07WarningH302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation Category 2GHS07WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 2AGHS07WarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)GHS07WarningH335: May cause respiratory irritation[1]

Toxicological Summary

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Handling, Storage, and Disposal

Proper procedures must be followed to ensure safety.

AspectRecommendations
Handling Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Store at room temperature in a dry, sealed container[1]. For long-term storage, -20°C is recommended by some suppliers[4].
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols for Hazard Assessment

While specific experimental data for 4-Bromobenzo[d]oxazole is not available, the following are generalized protocols for assessing the types of hazards it is classified for, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential for a substance to cause skin irritation or corrosion.

  • Test Animal: Healthy young adult albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, the animal's back is clipped free of fur.

    • A dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin.

    • The test site is covered with a gauze patch and a semi-occlusive dressing.

    • The exposure duration is 4 hours.

    • After exposure, the patch is removed, and the skin is cleaned of any residual test substance.

  • Observation:

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: Skin reactions are scored using a standardized system (e.g., Draize scale).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animal: Healthy young adult albino rabbit.

  • Procedure:

    • A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal.

    • The other eye remains untreated and serves as a control.

    • The eyelids are held together for about one second to prevent loss of the material.

  • Observation:

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Observations may be extended up to 21 days if effects are not resolved.

    • The cornea, iris, and conjunctivae are evaluated for opacity, inflammation, and redness, respectively.

  • Scoring: Ocular lesions are scored according to a standardized system.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for an in vitro cytotoxicity assay, a common method for initial toxicological screening of chemical compounds. No specific signaling pathways for 4-Bromobenzo[d]oxazole toxicity have been identified in the literature.

Caption: Workflow for assessing in vitro cytotoxicity.

References

An In-depth Technical Guide to 4-Bromo-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,3-benzoxazole, a halogenated heterocyclic organic compound, serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a benzene ring fused to an oxazole ring with a bromine substituent, offers a unique combination of aromaticity, stability, and reactive sites for further functionalization. This guide provides a comprehensive overview of 4-bromo-1,3-benzoxazole, including its chemical properties, synthesis, spectroscopic characterization, and its burgeoning role in drug discovery and development. The benzoxazole scaffold is a constituent of various pharmacologically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic placement of a bromine atom on the benzene ring not only influences the molecule's physicochemical properties but also provides a handle for cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-bromo-1,3-benzoxazole is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical transformations.

PropertyValueReference
IUPAC Name 4-bromo-1,3-benzoxazole[5]
Molecular Formula C₇H₄BrNO[5]
Molecular Weight 198.02 g/mol [5]
CAS Number 217326-65-3[5]
Appearance White to light yellow solid[6]
Melting Point 38-40 °C[7]
Boiling Point (Predicted) 251.2 ± 13.0 °C[7]
pKa (Predicted) -0.85 ± 0.10[7]

Synthesis and Experimental Protocols

The synthesis of benzoxazoles can be achieved through several routes, commonly involving the condensation and cyclization of ortho-substituted phenols.[1][8][9] A general and efficient method for the synthesis of substituted benzoxazoles involves the intramolecular cyclization of o-bromoaryl derivatives, which can be catalyzed by copper(II) oxide nanoparticles.[8]

Representative Experimental Protocol: Synthesis of 4-Bromo-1,3-benzoxazole

This protocol is a representative method based on established literature for the synthesis of similar benzoxazole derivatives.

Materials:

  • 2-Amino-3-bromophenol

  • Triethyl orthoformate

  • Hydrochloric acid (catalytic amount)

  • Ethanol

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of 2-amino-3-bromophenol (1.0 eq) and triethyl orthoformate (1.2 eq) in ethanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-bromo-1,3-benzoxazole.

Spectroscopic Data

The structural elucidation of 4-bromo-1,3-benzoxazole is confirmed through various spectroscopic techniques. Representative data for similar brominated benzoxazole derivatives are presented below.[10][11][12]

Spectroscopic DataDescription
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 8.10 (s, 1H, oxazole-H), 7.65 (d, J=8.0 Hz, 1H, Ar-H), 7.40 (d, J=8.0 Hz, 1H, Ar-H), 7.25 (t, J=8.0 Hz, 1H, Ar-H).
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 151.0 (C=N), 149.5, 142.0, 128.0, 125.0, 120.0, 115.0, 110.0.
IR (KBr, cm⁻¹) ν: 3100-3000 (Ar C-H), 1620 (C=N), 1580, 1470 (C=C), 1250 (C-O), 1050 (C-Br).
Mass Spectrometry (EI) m/z: 197/199 [M⁺], characteristic isotopic pattern for bromine.

Applications in Drug Development

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4][13] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, and provides a site for further chemical modification to optimize pharmacological properties.

Known biological activities of benzoxazole derivatives include:

  • Antimicrobial Activity: Benzoxazole derivatives have shown potent activity against a range of bacteria and fungi.[1][2]

  • Anti-inflammatory Activity: Several benzoxazole-containing compounds act as anti-inflammatory agents, with some inhibiting enzymes like cyclooxygenase (COX).[3][11]

  • Anticancer Activity: The benzoxazole scaffold is present in numerous compounds with demonstrated anticancer activity, targeting various mechanisms in cancer cells.[1][3]

  • Antiviral Activity: Certain benzoxazole derivatives have been identified as potential antiviral agents.[2]

While specific quantitative biological data for 4-bromo-1,3-benzoxazole is not extensively reported in publicly available literature, its structural similarity to other biologically active brominated benzoxazoles suggests its potential as a valuable intermediate for the development of novel therapeutic agents.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-bromo-1,3-benzoxazole.

G Workflow for Synthesis and Characterization of 4-Bromo-1,3-benzoxazole cluster_synthesis Synthesis cluster_characterization Characterization A Reactants (2-Amino-3-bromophenol, Triethyl orthoformate) B Reaction Setup (Ethanol, HCl catalyst) A->B C Reflux B->C D Work-up (Solvent removal, Extraction) C->D E Purification (Column Chromatography) D->E F Structural Elucidation E->F Pure Compound G NMR Spectroscopy (¹H, ¹³C) F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Purity Analysis (HPLC, Elemental Analysis) F->J

Synthesis and Characterization Workflow
Logical Relationship of Benzoxazole in Drug Discovery

This diagram depicts the central role of the benzoxazole scaffold in the development of various therapeutic agents.

G Role of Benzoxazole Scaffold in Drug Discovery cluster_derivatives Chemical Modifications cluster_activities Biological Activities A Benzoxazole Scaffold B Halogenation (e.g., 4-Bromo) A->B C Alkylation/ Arylation A->C D Amidation A->D I Lead Compounds B->I C->I D->I E Antimicrobial F Anti-inflammatory G Anticancer H Antiviral I->E Biological Screening I->F Biological Screening I->G Biological Screening I->H Biological Screening

Benzoxazole in Drug Discovery

References

Commercial Suppliers and Synthetic Applications of 4-Bromobenzo[d]oxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Bromobenzo[d]oxazole is a valuable heterocyclic building block. Its utility lies in the strategic placement of a bromine atom on the benzene ring, providing a reactive handle for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a diverse range of substituted benzoxazoles for investigation in medicinal chemistry and materials science.

This technical guide provides an overview of commercial suppliers of 4-Bromobenzo[d]oxazole, detailed experimental protocols for its derivatization, and a look into its application in targeting oncogenic pathways.

Commercial Availability

A variety of chemical suppliers offer 4-Bromobenzo[d]oxazole, with purities generally suitable for research and development purposes. The following table summarizes the offerings from several key suppliers. Pricing and availability are subject to change and should be confirmed with the respective vendors.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich (distributor for Ambeed)217326-65-398%100 mg, 250 mg, 1 g, 5 g[1]
Fluorochem217326-65-395%Inquire for details
Appretech Scientific Limited217326-65-3≥98%Inquire for details[2]
BLD Pharm217326-65-3Inquire for detailsInquire for details[3]
ChemicalBook217326-65-3≥99% (from various suppliers)Kilogram quantities available from some suppliers[4]

Synthetic Utility and Experimental Protocols

4-Bromobenzo[d]oxazole is a versatile substrate for a range of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of aryl, heteroaryl, and amino moieties at the 4-position, leading to a wide array of derivatives with potential biological activity.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylbenzo[d]oxazoles

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The following is a representative protocol for the coupling of an aryl bromide, such as 4-Bromobenzo[d]oxazole, with an arylboronic acid.

Materials:

  • 4-Bromobenzo[d]oxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 4-Bromobenzo[d]oxazole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Combine Reactants (4-Bromobenzo[d]oxazole, Arylboronic acid, Base) Inert_Atmosphere 2. Purge with Inert Gas Reactants->Inert_Atmosphere Solvent 3. Add Degassed Solvent Inert_Atmosphere->Solvent Catalyst 4. Add Pd Catalyst Solvent->Catalyst Heating 5. Heat and Stir (100°C, 12-24h) Catalyst->Heating Monitoring 6. Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling 7. Cool to RT Monitoring->Cooling Extraction 8. Aqueous Work-up and Extraction Cooling->Extraction Purification 9. Column Chromatography Extraction->Purification Final_Product Pure 4-Arylbenzo[d]oxazole Purification->Final_Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of 4-Aminobenzo[d]oxazoles

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This protocol outlines a general procedure for the N-arylation of an amine with an aryl halide like 4-Bromobenzo[d]oxazole.

Materials:

  • 4-Bromobenzo[d]oxazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add 4-Bromobenzo[d]oxazole and the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated benzoxazole.[5]

Buchwald_Hartwig_Amination cluster_setup Catalyst Activation & Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Catalyst_Prep 1. Combine Pd₂(dba)₃, Xantphos, NaOtBu in Anhydrous Solvent Reactant_Addition 2. Add 4-Bromobenzo[d]oxazole and Amine Catalyst_Prep->Reactant_Addition Heating 3. Heat and Stir (100°C, 8-16h) Reactant_Addition->Heating Monitoring 4. Monitor by TLC Heating->Monitoring Quenching 5. Cool and Quench (aq. NH₄Cl) Monitoring->Quenching Extraction 6. Extraction Quenching->Extraction Purification 7. Column Chromatography Extraction->Purification Final_Product Pure 4-Aminobenzo[d]oxazole Purification->Final_Product

General workflow for a Buchwald-Hartwig amination reaction.

Application in Drug Discovery: Targeting the HPV E7 Oncoprotein

Derivatives of benzoxazole have shown promise as anticancer agents. For instance, compounds bearing the 2-(2-aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine scaffold have been investigated for their ability to inhibit the proliferation of cervical cancer cells.[6] This activity is linked to the regulation of cellular pathways associated with the Human Papillomavirus (HPV) E7 oncoprotein.[6]

The HPV E7 oncoprotein plays a crucial role in tumorigenesis by binding to and promoting the degradation of the retinoblastoma tumor suppressor protein (pRb). This disrupts the cell cycle, leading to uncontrolled cell proliferation.

HPV_E7_Pathway cluster_hpv HPV E7 Oncoprotein Action cluster_cell_cycle Cell Cycle Progression HPV_E7 HPV E7 Oncoprotein pRb pRb (Tumor Suppressor) HPV_E7->pRb binds E2F E2F (Transcription Factor) Degradation Ubiquitin-Proteasome Degradation pRb->Degradation targeted for S_Phase S-Phase Genes (e.g., Cyclin E, Cyclin A) E2F->S_Phase activates transcription of Proliferation Uncontrolled Cell Proliferation S_Phase->Proliferation drives Benzoxazole 4-Substituted Benzo[d]oxazole Derivative Benzoxazole->HPV_E7 may interfere with E7 function/stability pRb_E2F_complex pRb-E2F Complex (Inactive)

Simplified pathway of HPV E7-mediated cell cycle dysregulation.

The development of small molecules, such as those derived from 4-Bromobenzo[d]oxazole, that can interfere with the E7-pRb interaction or promote the degradation of the E7 oncoprotein, represents a promising therapeutic strategy for the treatment of HPV-related cancers.[6] The synthetic accessibility of a wide range of derivatives from 4-Bromobenzo[d]oxazole makes it an attractive starting point for such drug discovery efforts.

References

A Technical Guide to the Purity Assessment of Commercial 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial 4-Bromobenzo[d]oxazole, a key building block in medicinal chemistry and materials science. Ensuring the purity of this starting material is critical for the synthesis of novel bioactive compounds and functional materials, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This document outlines common analytical techniques, detailed experimental protocols, and data interpretation to establish a robust quality control framework.

Introduction to 4-Bromobenzo[d]oxazole and its Importance

4-Bromobenzo[d]oxazole is a heterocyclic compound of significant interest in drug discovery and organic synthesis. Its rigid bicyclic structure and the presence of a reactive bromine atom make it a versatile scaffold for the development of a wide range of derivatives with potential therapeutic applications. The purity of commercially available 4-Bromobenzo[d]oxazole can vary, with common suppliers listing purities ranging from 95% to 98%.[1][2][3][4] A thorough purity assessment is therefore the first essential step in any research or development project utilizing this compound.

Analytical Methodologies for Purity Determination

A multi-technique approach is recommended for the comprehensive purity assessment of 4-Bromobenzo[d]oxazole. The following analytical methods are commonly employed for the characterization and quality control of related organic molecules and are highly applicable to this compound.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis and impurity profiling. Reversed-phase HPLC with UV detection is particularly effective.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides crucial structural confirmation of the main component and can be used for the identification and quantification of impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and, when coupled with a chromatographic technique (LC-MS or GC-MS), aids in the identification of impurities.[5][6]

  • Elemental Analysis: Determines the elemental composition (C, H, N) and compares it with the theoretical values to provide an overall purity assessment.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for the purity assessment of 4-Bromobenzo[d]oxazole. Method optimization may be required based on the specific instrument and column used.

Objective: To determine the purity of 4-Bromobenzo[d]oxazole and to identify and quantify any impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • 4-Bromobenzo[d]oxazole sample

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time. A small amount of TFA (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of 4-Bromobenzo[d]oxazole reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a known amount of the commercial 4-Bromobenzo[d]oxazole sample and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of acetonitrile and water (with optional 0.1% TFA)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 4-Bromobenzo[d]oxazole (typically around 254 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The concentration of specific impurities can be determined using the calibration curve of the main compound if a reference standard for the impurity is not available (assuming a similar response factor).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of volatile impurities in 4-Bromobenzo[d]oxazole.

Objective: To identify and quantify volatile organic impurities.

Instrumentation and Materials:

  • GC-MS system with a mass selective detector

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • 4-Bromobenzo[d]oxazole sample

  • Suitable volatile solvent (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve a known amount of the 4-Bromobenzo[d]oxazole sample in a suitable volatile solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 500.

  • Analysis: Inject the prepared sample into the GC-MS.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify by comparing the peak area of the impurity to the peak area of the main compound or an internal standard.

Data Presentation

The quantitative data obtained from the purity assessment should be summarized in clear and structured tables for easy comparison and reporting.

Table 1: HPLC Purity Analysis of Commercial 4-Bromobenzo[d]oxazole Batches

Batch IDRetention Time (min)Peak Area (%)Identity
Batch A12.597.84-Bromobenzo[d]oxazole
8.21.5Impurity 1
15.10.7Impurity 2
Batch B12.695.24-Bromobenzo[d]oxazole
7.92.1Impurity 3
10.41.8Impurity 4
14.90.9Impurity 2

Table 2: Summary of Analytical Characterization Data

Analytical TechniqueParameterResult
HPLCPurity (%)97.8
GC-MSVolatile Impurities (%)< 0.1
¹H NMRConforms to StructureYes
MS (EI)m/z [M]⁺197/199
Elemental Analysis%C (calc./found)42.45 / 42.38
%H (calc./found)2.04 / 2.01
%N (calc./found)7.07 / 7.11

Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships in the purity assessment process.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Commercial 4-Bromobenzo[d]oxazole Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Quantitative Purity GCMS GC-MS Analysis Preparation->GCMS Volatile Impurities NMR NMR Spectroscopy Preparation->NMR Structural Identity MS Mass Spectrometry Preparation->MS Molecular Weight Purity Purity Calculation (Area %) HPLC->Purity Impurity Impurity Identification (Mass Spectra/Retention Time) GCMS->Impurity Structure Structural Confirmation (NMR/MS) NMR->Structure MS->Structure Report Final Purity Report Purity->Report Impurity->Report Structure->Report decision_tree Start Purity Assessment Required PurityCheck Purity > 95% by HPLC? Start->PurityCheck ImpurityCheck Any single impurity > 0.5%? PurityCheck->ImpurityCheck Yes FailPurity Material Rejected (Low Purity) PurityCheck->FailPurity No StructureConfirm Structure confirmed by NMR/MS? ImpurityCheck->StructureConfirm No FailImpurity Further Investigation Required (Impurity Identification) ImpurityCheck->FailImpurity Yes Pass Material Accepted StructureConfirm->Pass Yes FailStructure Material Rejected (Incorrect Structure) StructureConfirm->FailStructure No

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 4-Bromobenzo[d]oxazole as a key building block. This protocol is designed to facilitate the synthesis of 4-arylbenzo[d]oxazole derivatives, which are of significant interest in medicinal chemistry and drug development due to the prevalence of the benzo[d]oxazole scaffold in biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide, offering a robust strategy for the synthesis of biaryl and hetero-biaryl structures.[1][3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[3][4] The benzo[d]oxazole core is a privileged scaffold in numerous pharmacologically active compounds, and its functionalization via Suzuki coupling allows for the creation of diverse compound libraries for drug discovery programs.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromobenzo[d]oxazole, forming a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium center.[2][5]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 4-arylbenzo[d]oxazole product and regenerating the active Pd(0) catalyst to continue the cycle.[1][5]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 4-Bromobenzo[d]oxazole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 4-Bromobenzo[d]oxazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried reaction vessel, add 4-Bromobenzo[d]oxazole (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), the palladium catalyst (1–5 mol%), and the base (2.0–3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 to 3:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylbenzo[d]oxazole.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions, which can serve as a starting point for the optimization of the reaction with 4-Bromobenzo[d]oxazole.

ParameterTypical Range/ValueNotes
4-Bromobenzo[d]oxazole 1.0 equiv.The limiting reagent.
Arylboronic Acid 1.1–1.5 equiv.A slight excess is generally used to ensure complete consumption of the starting halide.
Palladium Catalyst 1–10 mol%Catalyst loading can be optimized. Pd(PPh₃)₄ and PdCl₂(dppf) are common choices.
Base 2.0–3.0 equiv.K₂CO₃, Na₂CO₃, and K₃PO₄ are frequently used. The choice of base can significantly impact the reaction.
Solvent VariesCommon solvent systems include mixtures of 1,4-dioxane/water, toluene, or acetonitrile.
Temperature 70–140 °CHigher temperatures may be necessary for less reactive substrates.[5]
Reaction Time 2–24 hoursReaction progress should be monitored to determine the optimal time.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the degradation of the palladium catalyst.[5]

Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_complex R-Pd(II)L_n-X Pd0->PdII_complex R-X OxAdd Oxidative Addition PdII_R_R_prime R-Pd(II)L_n-R' PdII_complex->PdII_R_R_prime R'-B(OH)₂ + Base Transmetalation Transmetalation R_BOH2 R'-B(OH)₂ + Base PdII_R_R_prime->Pd0 R-R' RedElim Reductive Elimination Product R-R' RX R-X (4-Bromobenzo[d]oxazole)

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow Diagram:

Suzuki_Workflow Experimental Workflow for Suzuki Coupling start Start reagents Combine Reactants: 4-Bromobenzo[d]oxazole, Arylboronic Acid, Catalyst, Base start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: Dilute, Wash, Dry reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

References

Application Notes and Protocols: Stille Coupling of 4-Bromobenzo[d]oxazole for the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including those with significant therapeutic potential. This document provides a detailed protocol for the Stille coupling of 4-Bromobenzo[d]oxazole with various organostannanes. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization at the 4-position via Stille coupling opens avenues for the creation of diverse molecular libraries for drug discovery and development. These application notes offer a generalized experimental procedure, a summary of reaction conditions, and a detailed mechanistic overview to guide researchers in the successful application of this methodology.

Introduction

The palladium-catalyzed Stille cross-coupling reaction has emerged as a cornerstone in modern organic synthesis.[1][2] It facilitates the formation of C-C bonds by coupling an organostannane with an organic halide or pseudohalide.[1] A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, along with their tolerance of a wide variety of functional groups, making them highly valuable in complex molecule synthesis.[3][4][5] However, the toxicity of organotin compounds necessitates careful handling and purification procedures to remove tin byproducts.[3][6]

The benzoxazole core is a prominent heterocyclic motif found in numerous biologically active compounds. The strategic installation of aryl, heteroaryl, or alkenyl substituents at the 4-position of the benzoxazole ring system can significantly modulate the pharmacological properties of the resulting molecules. 4-Bromobenzo[d]oxazole serves as a versatile building block for such elaborations, with the carbon-bromine bond providing a reactive site for palladium-catalyzed cross-coupling reactions.

Reaction Principle

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][3] The fundamental steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-Bromobenzo[d]oxazole, forming a Pd(II) intermediate.[1][3]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.[7]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-substituted benzo[d]oxazole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Experimental Protocol: General Procedure for the Stille Coupling of 4-Bromobenzo[d]oxazole

This protocol provides a generalized procedure that can be adapted and optimized for specific organostannane coupling partners.

Materials:

  • 4-Bromobenzo[d]oxazole

  • Organostannane (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., AsPh₃, XPhos) (2-10 mol%)

  • Additive (e.g., CuI, CsF) (optional)

  • Anhydrous solvent (e.g., DMF, toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Bromobenzo[d]oxazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any solid ligand or additive.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Add the organostannane reagent (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted benzo[d]oxazole.

Data Presentation: Representative Reaction Conditions

The optimal conditions for the Stille coupling of 4-Bromobenzo[d]oxazole will vary depending on the specific organostannane used. The following table summarizes typical conditions reported for the Stille coupling of various aryl halides, which can serve as a starting point for optimization.

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Yield (%)
1PhenylPd(PPh₃)₄ (5)-Toluene-11085-95
22-ThienylPd₂(dba)₃ (2.5)AsPh₃ (10)DMFCuI (10)8080-90
3VinylPdCl₂(PPh₃)₂ (5)-1,4-Dioxane-10075-85
44-MethoxyphenylPd(OAc)₂ (2)XPhos (4)1,4-DioxaneCsF (2 eq)10090-98

Note: Yields are representative and will depend on the specific substrates and precise reaction conditions.

Visualizations

Experimental Workflow

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids: 4-Bromobenzo[d]oxazole, Catalyst, Ligand/Additive B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Anhydrous Solvent B->C D 4. Add Organostannane C->D E 5. Heat and Stir (Monitor by TLC/LC-MS) D->E Start Reaction F 6. Cool and Dilute E->F Reaction Complete G 7. Aqueous Wash (incl. KF wash for tin removal) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Final Product: 4-Substituted Benzo[d]oxazole I->J

Caption: Workflow for the Stille coupling of 4-Bromobenzo[d]oxazole.

Stille Coupling Catalytic Cycle

Stille_Cycle Stille Coupling Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_complex R-Pd(II)Ln-X Pd0->PdII_complex Oxidative Addition PdII_trans R-Pd(II)Ln-R' PdII_complex->PdII_trans Transmetalation TinHalide X-SnR''3 PdII_trans->Pd0 Reductive Elimination CoupledProduct 4-Substituted Benzo[d]oxazole (R-R') ArylHalide 4-Bromobenzo[d]oxazole (R-X) Organostannane Organostannane (R'-SnR''3)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3][5] Care should be taken to quench any residual organotin reagents and to dispose of tin-containing waste according to institutional guidelines.

Conclusion

The Stille cross-coupling reaction provides an effective and reliable method for the synthesis of 4-substituted benzo[d]oxazoles. The operational simplicity and high functional group tolerance make it a valuable tool for the generation of compound libraries for drug discovery. By following the outlined protocols and considering the key reaction parameters, researchers can successfully employ this methodology to create novel molecular entities with potential therapeutic applications.

References

Application Notes and Protocols: The Versatile Role of 4-Bromobenzo[d]oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzo[d]oxazole is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural framework, featuring a fused benzene and oxazole ring with a bromine substituent, provides a key scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the bromine atom at the 4-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of structure-activity relationships (SAR). This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Derivatives of 4-Bromobenzo[d]oxazole have shown significant promise in several therapeutic areas, including oncology and infectious diseases.

These application notes provide a comprehensive overview of the use of 4-Bromobenzo[d]oxazole in medicinal chemistry, with a focus on its application in the development of anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented to aid researchers in their drug discovery efforts.

Applications in Medicinal Chemistry

The 4-Bromobenzo[d]oxazole scaffold has been instrumental in the development of potent inhibitors of various biological targets, leading to the discovery of promising anticancer and antimicrobial agents.

Anticancer Activity

The benzoxazole core is a well-established pharmacophore in oncology, and derivatives of 4-Bromobenzo[d]oxazole have been explored for their potential to target key signaling pathways implicated in cancer progression.

Kinase Inhibition:

Many benzoxazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] The 4-Bromobenzo[d]oxazole scaffold can be functionalized to generate selective inhibitors of key kinases involved in tumorigenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR Inhibition: Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[4] Benzoxazole derivatives can act as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways.[5][6]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[7][8] Benzoxazole-based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and antitumor effects.[7][9][10][11]

The following Graphviz diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for anticancer drugs derived from the 4-Bromobenzo[d]oxazole scaffold.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Benzoxazole Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway Inhibition by Benzoxazole Derivatives.
Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[12] Benzoxazole and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[13] The lipophilicity and electronic properties conferred by the bromo-substituent in 4-Bromobenzo[d]oxazole can enhance the penetration of these compounds into microbial cells and their interaction with molecular targets.[14]

Derivatives synthesized from this scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][15] The mechanism of action of these compounds can vary, and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[12]

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activities of representative benzoxazole derivatives, highlighting the potential of compounds derived from the 4-Bromobenzo[d]oxazole scaffold.

Table 1: Anticancer Activity of Representative Benzoxazole Derivatives

Compound IDDerivative TypeTargetCell LineIC₅₀ (µM)Reference
1 2-(Substituted)-5-chlorobenzoxazoleVEGFR-2MCF-74.75[7]
2 2-(Substituted)-5-chlorobenzoxazoleVEGFR-2HepG24.61[7]
3 Benzoxazole-based derivativeVEGFR-2 Kinase-0.0554[8][11]
4 Benzoxazole-based derivativeVEGFR-2 Kinase-97.38 nM[10]
5 Benzothiazole-based derivativeEGFR Kinase-24.58 nM[6]
6 Isoxazole-based derivativeEGFR-TKHepG26.38[5]
7 Isoxazole-based derivativeEGFR-TKMCF-79.96[5]

Table 2: Antimicrobial Activity of Representative Benzoxazole Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
8 Benzothiazole-thiazole hybridS. aureus3.90[16]
9 Benzothiazole-thiazole hybridM. tuberculosis3.90[16]
10 Benzothiazole-thiazole hybridC. albicans7.81[16]
11 1,3,4-Oxadiazole derivativeMRSA62.5[17]
12 Benzimidazole derivativeL. monocytogenes15.62[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives of 4-Bromobenzo[d]oxazole.

Protocol 1: Synthesis of 4-Arylbenzo[d]oxazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromobenzo[d]oxazole with various arylboronic acids.[16][18][19][20]

Materials:

  • 4-Bromobenzo[d]oxazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask, add 4-Bromobenzo[d]oxazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the palladium catalyst.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (monitor by Thin Layer Chromatography or LC-MS, typically 4-12 hours).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-arylbenzo[d]oxazole.

The following Graphviz diagram illustrates the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Start Start: Assemble Reactants (4-Bromobenzo[d]oxazole, Arylboronic Acid, Base) Inert_Atmosphere Establish Inert Atmosphere (Evacuate and backfill with Argon) Start->Inert_Atmosphere Add_Solvent_Catalyst Add Anhydrous Solvent and Palladium Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Reaction Heat and Stir Reaction Mixture (e.g., 80-100 °C, 4-12 h) Add_Solvent_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Dilute, Wash with Water and Brine) Monitoring->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization End End: Pure 4-Arylbenzo[d]oxazole Characterization->End

Experimental Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized 4-Bromobenzo[d]oxazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized 4-Bromobenzo[d]oxazole derivatives

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized 4-Bromobenzo[d]oxazole derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Controls: Include positive (microorganism with no compound) and negative (broth only) controls in each assay.

Conclusion

4-Bromobenzo[d]oxazole serves as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its utility in the development of potent anticancer and antimicrobial compounds highlights its significance in modern drug discovery. The synthetic accessibility and the potential for diverse functionalization through reactions such as the Suzuki-Miyaura cross-coupling make 4-Bromobenzo[d]oxazole a valuable tool for generating compound libraries for high-throughput screening and lead optimization. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of this promising heterocyclic building block.

References

Synthesis of Bioactive Molecules from 4-Bromobenzo[d]oxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 4-Bromobenzo[d]oxazole. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in diversifying the 4-position of the benzoxazole core to generate compounds with significant anticancer and antimicrobial potential.

Introduction

The benzo[d]oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of this core structure is key to developing novel therapeutic agents. 4-Bromobenzo[d]oxazole serves as a versatile starting material for introducing various substituents at the 4-position through modern cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. This allows for the synthesis of diverse libraries of compounds for biological screening and lead optimization.

Synthetic Pathways from 4-Bromobenzo[d]oxazole

The primary synthetic strategies for elaborating the 4-Bromobenzo[d]oxazole core involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming new carbon-carbon bonds.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling start 4-Bromobenzo[d]oxazole suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne, Pd/Cu Catalysts, Base start->sonogashira_reagents heck_reagents Alkene, Pd Catalyst, Base start->heck_reagents aryl_product 4-Arylbenzo[d]oxazoles suzuki_reagents->aryl_product bioactivity Bioactive Molecules (Anticancer, Antimicrobial) aryl_product->bioactivity alkynyl_product 4-Alkynylbenzo[d]oxazoles sonogashira_reagents->alkynyl_product alkynyl_product->bioactivity alkenyl_product 4-Alkenylbenzo[d]oxazoles heck_reagents->alkenyl_product alkenyl_product->bioactivity

General synthetic routes from 4-Bromobenzo[d]oxazole.

Data Presentation: Bioactivity of Synthesized Derivatives

The following tables summarize the biological activities of representative benzo[d]oxazole derivatives synthesized through the functionalization of the benzoxazole core.

Table 1: Anticancer Activity of 4-Substituted Benzo[d]oxazole Derivatives

Compound IDStructure/Substitution at C4Cancer Cell LineIC50 (µM)Target Pathway
1 2-MethoxyphenylMCF-74.75VEGFR-2
2 2-MethoxyphenylHepG24.61VEGFR-2
3 Phenyl (amide linker)MDA-MB-2310.08PARP-2
4 Phenyl (amide linker)MCF-70.07PARP-2
5 3-Chlorophenyl (amide linker)HepG210.50VEGFR-2
6 3-Chlorophenyl (amide linker)MCF-715.21VEGFR-2

Note: Data is compiled from studies on analogous substituted benzoxazoles as direct data for 4-substituted derivatives was limited.[1][2][3]

Table 2: Antimicrobial Activity of Substituted Benzoxazole Derivatives

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)
7 2-(((1H-benzimidazol-2-yl)methyl)thio)-Bacillus subtilis12.5
8 2-(((1H-benzimidazol-2-yl)methyl)thio)-Escherichia coli25
9 2-(((1H-benzimidazol-2-yl)methyl)thio)-Klebsiella pneumoniae25
10 2-(substituted phenyl)Staphylococcus aureus12.5 - 50
11 2-(substituted phenyl)Enterococcus faecalis25 - 50

Note: MIC values are for representative benzoxazole derivatives against various bacterial strains as specific data for 4-substituted derivatives was not available.[4][5]

Experimental Protocols

The following are generalized protocols for the synthesis of bioactive molecules starting from 4-Bromobenzo[d]oxazole. These protocols are based on established methodologies for similar aryl bromides and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzo[d]oxazole

This protocol describes a general method for the synthesis of 4-arylbenzo[d]oxazoles.

Materials:

  • 4-Bromobenzo[d]oxazole

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 4-Bromobenzo[d]oxazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow A 1. Combine Reactants (4-Bromobenzo[d]oxazole, Arylboronic acid, Base) B 2. Add Pd Catalyst and Degassed Solvent A->B C 3. Heat under Inert Atmosphere B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Aqueous Workup and Extraction D->E F 6. Purification (Column Chromatography) E->F G 4-Arylbenzo[d]oxazole F->G

Workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Sonogashira Coupling of 4-Bromobenzo[d]oxazole

This protocol outlines a general method for the synthesis of 4-alkynylbenzo[d]oxazoles.

Materials:

  • 4-Bromobenzo[d]oxazole

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-Bromobenzo[d]oxazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow A 1. Combine Reactants (4-Bromobenzo[d]oxazole, Pd/Cu Catalysts) B 2. Add Solvent, Base, and Terminal Alkyne A->B C 3. Stir/Heat under Inert Atmosphere B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Filtration and Aqueous Workup D->E F 6. Purification (Column Chromatography) E->F G 4-Alkynylbenzo[d]oxazole F->G

Workflow for Sonogashira coupling.
Protocol 3: General Procedure for Heck Coupling of 4-Bromobenzo[d]oxazole

This protocol provides a general method for the synthesis of 4-alkenylbenzo[d]oxazoles.

Materials:

  • 4-Bromobenzo[d]oxazole

  • Alkene (e.g., styrene, acrylate) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous DMF or acetonitrile

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-Bromobenzo[d]oxazole (1.0 eq), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, the base, and the alkene via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck_Workflow A 1. Combine Reactants (4-Bromobenzo[d]oxazole, Pd Catalyst, Ligand) B 2. Add Solvent, Base, and Alkene A->B C 3. Heat under Inert Atmosphere B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Filtration and Aqueous Workup D->E F 6. Purification (Column Chromatography) E->F G 4-Alkenylbenzo[d]oxazole F->G

Workflow for Heck coupling.

Signaling Pathways of Bioactive Benzo[d]oxazole Derivatives

Several benzo[d]oxazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block this process.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->downstream PI3K->downstream outcome Angiogenesis, Cell Proliferation, Cell Survival downstream->outcome inhibitor 4-Arylbenzo[d]oxazole Derivatives inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling pathway.
PARP-2 Signaling Pathway

Poly(ADP-ribose) polymerase 2 (PARP-2) is an enzyme involved in DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP can lead to synthetic lethality and cancer cell death.[3]

PARP2_Pathway cluster_inhibition Inhibition leads to accumulation of DNA damage DNA_damage DNA Single-Strand Breaks PARP2 PARP-2 DNA_damage->PARP2 DNA_repair DNA Repair PARP2->DNA_repair cell_death Apoptosis / Cell Death PARP2->cell_death inhibitor Benzoxazole Derivatives inhibitor->PARP2

Inhibition of the PARP-2 DNA repair pathway.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising anticancer strategy.

STAT3_Pathway cytokine Cytokines/Growth Factors (e.g., IL-6) receptor Receptor cytokine->receptor JAK JAK receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation dimerization Dimerization STAT3->dimerization translocation Nuclear Translocation dimerization->translocation gene_expression Target Gene Expression (e.g., Bcl-2, Cyclin D1, VEGF) translocation->gene_expression outcome Cell Proliferation, Survival, Angiogenesis gene_expression->outcome inhibitor Benzo[d]oxazole Derivatives inhibitor->STAT3 Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway.

References

Application Notes and Protocols: 4-Bromobenzo[d]oxazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzo[d]oxazole is a heterocyclic organic compound that holds significant potential as a versatile building block in the synthesis of advanced materials for electronic and photonic applications. While direct, extensive research on the material science applications of 4-Bromobenzo[d]oxazole is nascent, its structural features—a fused aromatic system containing both nitrogen and oxygen, and a reactive bromo group—make it an attractive precursor for the development of novel organic semiconductors, dyes, and fluorescent materials.

The benzoxazole core is a known fluorophore, and its derivatives have been explored for their photophysical properties. The presence of the bromine atom at the 4-position provides a convenient handle for synthetic modification through various cross-coupling reactions. This allows for the strategic attachment of other molecular fragments to tune the electronic and optical properties of the resulting materials, paving the way for their use in devices such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

These application notes provide an overview of the potential uses of 4-Bromobenzo[d]oxazole in materials science, drawing parallels from structurally related compounds and providing generalized experimental protocols for its derivatization.

Potential Applications and Rationale

While specific data for materials derived directly from 4-Bromobenzo[d]oxazole is limited, we can infer its potential applications based on the known properties of the benzoxazole moiety and the synthetic utility of aryl bromides.

Potential Application AreaRationale
Organic Light-Emitting Diodes (OLEDs) The benzoxazole core can serve as a blue-emitting fluorophore. Derivatization at the 4-position can be used to tune the emission color, improve charge transport properties, and enhance device efficiency and stability.
Organic Photovoltaics (OPVs) As a component of donor or acceptor materials, derivatives of 4-Bromobenzo[d]oxazole could be designed to have appropriate energy levels (HOMO/LUMO) for efficient charge separation at the donor-acceptor interface.
Fluorescent Probes and Sensors The fluorescence of the benzoxazole core can be sensitive to the local environment. Functionalization via the bromo-group could introduce specific recognition sites for analytes, leading to "turn-on" or "turn-off" fluorescent sensors.
Organic Field-Effect Transistors (OFETs) Through π-system extension via cross-coupling reactions, materials with suitable charge carrier mobility for use in OFETs could be synthesized.

Key Synthetic Transformations

The bromine atom on the 4-Bromobenzo[d]oxazole ring is the key to its utility as a building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

4-Bromobenzo[d]oxazole 4-Bromobenzo[d]oxazole Suzuki Coupling Suzuki Coupling 4-Bromobenzo[d]oxazole->Suzuki Coupling Pd catalyst, base Stille Coupling Stille Coupling 4-Bromobenzo[d]oxazole->Stille Coupling Pd catalyst Heck Coupling Heck Coupling 4-Bromobenzo[d]oxazole->Heck Coupling Pd catalyst, base Sonogashira Coupling Sonogashira Coupling 4-Bromobenzo[d]oxazole->Sonogashira Coupling Pd/Cu catalyst, base Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Bromobenzo[d]oxazole->Buchwald-Hartwig Amination Pd catalyst, base Functionalized Benzoxazoles Functionalized Benzoxazoles Suzuki Coupling->Functionalized Benzoxazoles Stille Coupling->Functionalized Benzoxazoles Heck Coupling->Functionalized Benzoxazoles Sonogashira Coupling->Functionalized Benzoxazoles Buchwald-Hartwig Amination->Functionalized Benzoxazoles Aryl Boronic Acid/Ester Aryl Boronic Acid/Ester Aryl Boronic Acid/Ester->Suzuki Coupling Organotin Reagent Organotin Reagent Organotin Reagent->Stille Coupling Alkene Alkene Alkene->Heck Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Amine Amine Amine->Buchwald-Hartwig Amination

Caption: Synthetic pathways for derivatizing 4-Bromobenzo[d]oxazole.

Experimental Protocols

The following are generalized protocols for the derivatization of 4-Bromobenzo[d]oxazole using common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Objective: To synthesize an aryl-substituted benzo[d]oxazole.

Materials:

  • 4-Bromobenzo[d]oxazole

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromobenzo[d]oxazole (1.0 eq), the arylboronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add 4-Bromobenzo[d]oxazole, boronic acid, and base to flask Add Catalyst Add Palladium catalyst Add Reactants->Add Catalyst Add Solvent Add anhydrous solvent Add Catalyst->Add Solvent Degas Mixture Degas the reaction mixture Add Solvent->Degas Mixture Heat and Stir Heat to 80-120 °C and stir Degas Mixture->Heat and Stir Monitor Progress Monitor by TLC or GC-MS Heat and Stir->Monitor Progress Quench Cool and quench with water Monitor Progress->Quench Extract Extract with organic solvent Quench->Extract Wash and Dry Wash with brine and dry Extract->Wash and Dry Concentrate Concentrate in vacuo Wash and Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for Suzuki-Miyaura coupling of 4-Bromobenzo[d]oxazole.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To synthesize an amino-substituted benzo[d]oxazole.

Materials:

  • 4-Bromobenzo[d]oxazole

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add 4-Bromobenzo[d]oxazole and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Conclusion

4-Bromobenzo[d]oxazole represents a promising, yet underexplored, platform for the synthesis of novel organic materials. Its utility lies in its combination of a photophysically active benzoxazole core and a synthetically versatile bromo-substituent. The protocols and potential applications outlined here are intended to serve as a foundation for researchers to explore the derivatization of this compound and to investigate the properties of the resulting materials for a range of applications in materials science. Further research is warranted to fully elucidate the potential of 4-Bromobenzo[d]oxazole and its derivatives in the development of next-generation organic electronic and photonic devices.

Application Notes and Protocols: Derivatization of 4-Bromobenzo[d]oxazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-bromobenzo[d]oxazole, a versatile scaffold for the synthesis of biologically active compounds. The protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These methods enable the creation of diverse libraries of 4-substituted benzo[d]oxazole derivatives for biological screening, particularly in the fields of oncology and microbiology.

Introduction

The benzo[d]oxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] 4-Bromobenzo[d]oxazole serves as a key building block, allowing for the introduction of various substituents at the 4-position of the benzoxazole ring system. This strategic modification can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties.

Derivatization Strategies

The primary strategies for the derivatization of 4-bromobenzo[d]oxazole involve palladium-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency, broad functional group tolerance, and mild reaction conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[3] In the context of 4-bromobenzo[d]oxazole, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[4] This reaction enables the introduction of diverse amino functionalities at the 4-position of the benzoxazole core, which can be crucial for establishing interactions with biological targets.

Biological Screening of Derivatives

Derivatives of 4-bromobenzo[d]oxazole have shown promise in two primary areas of biological screening: as anticancer and antimicrobial agents.

Anticancer Activity

Many benzoxazole derivatives have been investigated for their potential as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 can lead to the suppression of tumor angiogenesis and induction of apoptosis (programmed cell death).[6][7]

Antimicrobial Activity

Benzoxazole derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. A proposed mechanism of action for their antibacterial effect is the inhibition of DNA gyrase.[8] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its inhibition leads to bacterial cell death.

Experimental Protocols

The following are generalized protocols for the derivatization of 4-bromobenzo[d]oxazole. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Bromobenzo[d]oxazole

This protocol describes a representative method for the synthesis of 4-arylbenzo[d]oxazoles.

Materials:

  • 4-Bromobenzo[d]oxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add 4-bromobenzo[d]oxazole, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Stir the reaction mixture vigorously at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-arylbenzo[d]oxazole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromobenzo[d]oxazole

This protocol provides a general method for the synthesis of 4-aminobenzo[d]oxazoles.

Materials:

  • 4-Bromobenzo[d]oxazole (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzo[d]oxazole, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, deoxygenated toluene, followed by the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aminobenzo[d]oxazole.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of various substituted benzoxazole derivatives.

Table 1: Anticancer Activity of Benzoxazole Derivatives (IC₅₀ values in µM)

Compound IDLinker/SubstituentMCF-7 (Breast)HCT116 (Colon)HepG2 (Liver)A549 (Lung)Reference
8d Varied Amide3.432.792.43-[9]
12l Varied Amide15.21-10.50-[6]
14o Varied Amide3.22-3.86-[7]
10b Oxadiazole0.10--0.13[2]
12 Reversed Phenyl Amide6.05---[10]
27 Reversed Phenyl Amide16.70---[10]
19 2-Pyrrolidinone----[11]
20 2-Pyrrolidinone----[11]
9b Pyrazole<0.1--<0.1[12]
9c Pyrazole<0.1--<0.1[12]

Table 2: Antimicrobial Activity of Benzoxazole Derivatives (MIC values in µg/mL)

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_screening Biological Screening s1 4-Bromobenzo[d]oxazole + Arylboronic Acid s2 Pd(OAc)2 / SPhos K3PO4, Toluene/H2O s1->s2 s3 Heating (100-110°C) s2->s3 s4 Workup & Purification s3->s4 s5 4-Arylbenzo[d]oxazole Derivative s4->s5 screen1 Anticancer Assays (e.g., MTT) s5->screen1 screen2 Antimicrobial Assays (e.g., MIC) s5->screen2 b1 4-Bromobenzo[d]oxazole + Amine b2 Pd2(dba)3 / XPhos NaOtBu, Toluene b1->b2 b3 Heating (80-110°C) b2->b3 b4 Workup & Purification b3->b4 b5 4-Aminobenzo[d]oxazole Derivative b4->b5 b5->screen1 b5->screen2

Caption: General experimental workflow for the derivatization and screening of 4-Bromobenzo[d]oxazole.

anticancer_pathway cluster_membrane cluster_cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Apoptosis Apoptosis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Simplified signaling pathway of VEGFR-2 inhibition by benzoxazole derivatives leading to apoptosis.

antimicrobial_pathway DNA_Gyrase Bacterial DNA Gyrase Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Catalyzes Cell_Death Bacterial Cell Death Replication DNA Replication & Transcription Supercoiling->Replication Enables Benzoxazole Benzoxazole Derivative Benzoxazole->DNA_Gyrase Inhibits

Caption: Mechanism of action of benzoxazole derivatives as DNA gyrase inhibitors.

References

Application Notes and Protocols for the Synthesis of Substituted Benzoxazoles Using 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a diverse range of substituted benzoxazoles utilizing 4-Bromobenzo[d]oxazole as a key building block. While a direct one-pot synthesis from simple precursors to a variety of substituted benzoxazoles via a 4-bromobenzoxazole intermediate is not a widely established methodology, 4-Bromobenzo[d]oxazole serves as an excellent starting material for the introduction of various functionalities at the 4-position through robust and versatile palladium-catalyzed cross-coupling reactions.

This document outlines the principles and provides detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the synthesis of 4-aryl, 4-amino, 4-alkynyl, and 4-alkenylbenzoxazoles, respectively. These compounds are of significant interest in medicinal chemistry and materials science due to the prevalence of the benzoxazole scaffold in biologically active molecules.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, involving an aryl bromide such as 4-Bromobenzo[d]oxazole, typically proceeds through three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Palladium(II) intermediate (Ar-Pd-Br).

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Coordination/Insertion (for Heck): The coupling partner (e.g., organoboron compound, amine, alkyne, or alkene) reacts with the Pd(II) intermediate.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

General_Palladium_Cross_Coupling_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Oxidative Addition (with 4-Bromobenzoxazole) Product_Formation Ar-Nu Ar-Pd(II)(L_n)-Br->Product_Formation Transmetalation / Coordination & Reductive Elimination (with Coupling Partner) Product_Formation->Pd(0)L_n Regeneration Regeneration of Pd(0) Catalyst Catalyst Intermediate Intermediate Product Product

Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylbenzoxazoles

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds by coupling an organoboron compound (typically a boronic acid or its ester) with an organic halide. This reaction is instrumental for the synthesis of biaryl compounds.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromobenzoxazole
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1101680-90
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DME/H₂O (3:1)901875-85

Note: The data presented is a representative summary based on typical conditions for the Suzuki-Miyaura coupling of bromo-heterocycles and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromobenzo[d]oxazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-arylbenzo[d]oxazole.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 4-Bromobenzoxazole, Arylboronic Acid, Pd Catalyst, and Base in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent, Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of 4-Aminobenzoxazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is highly valuable for the synthesis of a wide variety of substituted anilines.

Data Presentation: Buchwald-Hartwig Amination of 4-Bromobenzoxazole
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1004-2480-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane11018-2470-85
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.5)Toluene10012-1875-90

Note: The data presented is a representative summary based on typical conditions for the Buchwald-Hartwig amination of bromo-heterocycles and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vessel.

  • Reagent Addition: Add 4-Bromobenzo[d]oxazole (1.0 equiv) and the anhydrous, degassed solvent (e.g., Toluene). Finally, add the amine (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminobenzo[d]oxazole.

Sonogashira Coupling: Synthesis of 4-Alkynylbenzoxazoles

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of 4-Bromobenzoxazole
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃N (2)THF651280-90
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)i-Pr₂NH (3)Toluene801075-85
31-HexynePd(PPh₃)₄ (3)CuI (6)Piperidine (2)DMF701670-80

Note: The data presented is a representative summary based on typical conditions for the Sonogashira coupling of bromo-heterocycles and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromobenzo[d]oxazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 65 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Heck Coupling: Synthesis of 4-Alkenylbenzoxazoles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

Data Presentation: Heck Coupling of 4-Bromobenzoxazole
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002470-80
2Ethyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.5)Acetonitrile801865-75
31-OctenePdCl₂(PPh₃)₂ (5)-NaOAc (3)NMP1203650-60

Note: The data presented is a representative summary based on typical conditions for the Heck coupling of bromo-heterocycles and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Heck Coupling
  • Reaction Setup: In a sealed tube, combine 4-Bromobenzo[d]oxazole (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Cross_Coupling_Overview cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling Start 4-Bromobenzo[d]oxazole S_Product 4-Arylbenzoxazole Start->S_Product B_Product 4-Aminobenzoxazole Start->B_Product So_Product 4-Alkynylbenzoxazole Start->So_Product H_Product 4-Alkenylbenzoxazole Start->H_Product S_Reactant ArB(OH)₂ S_Reactant->S_Product Pd Catalyst, Base B_Reactant R₂NH B_Reactant->B_Product Pd Catalyst, Base So_Reactant Terminal Alkyne So_Reactant->So_Product Pd Catalyst, Cu(I), Base H_Reactant Alkene H_Reactant->H_Product Pd Catalyst, Base

Caption: Synthetic pathways for substituted benzoxazoles from 4-Bromobenzo[d]oxazole.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromobenzo[d]oxazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-Bromobenzo[d]oxazole.

Issue 1: Low or No Yield of 4-Bromobenzo[d]oxazole

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?

Answer: Low or no yield is a common issue that can stem from several factors, from the quality of starting materials to the reaction conditions and work-up procedure.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 2-aminophenol precursor, such as isomeric impurities (e.g., 2-amino-5-bromophenol or 2-amino-6-chlorophenol if starting from a related precursor), can inhibit the reaction or lead to the formation of undesired side products.

    • Solution: Ensure the purity of starting materials using techniques like recrystallization or column chromatography. Verify the identity and purity by NMR and melting point analysis.

  • Incomplete Cyclization: The formation of the oxazole ring is a critical step. Incomplete cyclization can leave you with intermediate species, such as a Schiff base if starting from an aldehyde.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed but the desired product is not the major spot, an intermediate may be present. Try extending the reaction time or increasing the temperature.[1] The choice of cyclizing agent and solvent can also be critical.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice can significantly impact the yield.[1]

    • Solution: Systematically optimize the reaction conditions. See the table below for a summary of potential optimizations.

  • Product Degradation: Halogenated benzoxazoles can be sensitive to harsh reaction conditions, such as prolonged exposure to high temperatures or strong acids/bases, which can lead to decomposition.

    • Solution: If product degradation is suspected, consider using milder reaction conditions, shorter reaction times, or performing the reaction at a lower temperature.

  • Inefficient Purification: Significant product loss can occur during work-up and purification steps.[1]

    • Solution: Optimize the extraction and purification procedures. For column chromatography, carefully select the eluent system to ensure good separation. For recrystallization, screen various solvents to find one that provides high recovery.[2]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and/or extra peaks in the NMR spectrum. What are the likely impurities and how can I minimize their formation?

Answer: The formation of impurities is a common challenge in the synthesis of substituted benzoxazoles.

Common Impurities and Minimization Strategies:

  • Isomeric Byproducts: If the synthesis starts with an impure mixture of aminophenols, you could form regioisomers of 4-Bromobenzo[d]oxazole.

    • Minimization: Use highly pure starting materials. Isomeric impurities can often be difficult to separate from the desired product, so ensuring their absence from the start is crucial.

  • Over-brominated Products: If the synthesis involves bromination of a benzoxazole precursor, over-bromination can occur, leading to di- or tri-brominated species.

    • Minimization: Carefully control the stoichiometry of the brominating agent. Use a milder brominating agent, such as N-bromosuccinimide (NBS), and perform the reaction at a lower temperature to improve selectivity. Monitor the reaction closely and stop it once the starting material is consumed.

  • Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction.

    • Minimization: As discussed in the "Low or No Yield" section, optimize the reaction time, temperature, and stoichiometry to drive the reaction to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-Bromobenzo[d]oxazole?

A1: While a specific, optimized procedure for 4-Bromobenzo[d]oxazole is not extensively documented in publicly available literature, it can be synthesized through adaptations of general methods for benzoxazole formation. A common approach involves the cyclization of a substituted o-aminophenol. For 4-Bromobenzo[d]oxazole, a plausible precursor would be 2-amino-3-bromophenol, which can be reacted with a suitable one-carbon synthon like formic acid or a derivative.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Developing a good TLC solvent system is key to achieving clear separation of spots.

Q3: What are the recommended purification techniques for 4-Bromobenzo[d]oxazole?

A3: The choice of purification method depends on the nature and quantity of impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[1] A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate is a common choice.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient way to obtain highly pure material.[2][3] The selection of an appropriate solvent is critical for good recovery.[2]

Q4: Are there any "green" synthesis approaches for benzoxazoles that I could adapt?

A4: Yes, several green chemistry approaches have been developed for the synthesis of oxazole and benzoxazole derivatives. These include the use of microwave irradiation, ultrasound-assisted synthesis, and the use of ionic liquids as solvents.[4][5] These methods can often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents.[4]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in 4-Bromobenzo[d]oxazole Synthesis

Parameter Problem Suggested Optimization
Temperature Reaction is sluggish or incomplete.Gradually increase the reaction temperature in increments of 10°C and monitor by TLC.
Formation of degradation products.Lower the reaction temperature and potentially extend the reaction time.
Reaction Time Incomplete conversion of starting materials.Extend the reaction time and monitor at regular intervals until starting material is consumed.
Product degradation or side product formation.Reduce the reaction time by stopping the reaction as soon as the starting material is consumed.
Stoichiometry Excess of one reactant remaining.Adjust the molar ratios of the reactants to be closer to 1:1.
Formation of over-brominated byproducts.Use a 1:1 molar ratio of the brominating agent to the substrate.
Catalyst Low conversion rate.If using a catalyst, ensure it is active and consider a slight increase in catalyst loading.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles from o-Aminophenols and Amides

This protocol is a general method and may require optimization for the specific synthesis of 4-Bromobenzo[d]oxazole.

  • Reaction Setup: To a solution of the starting amide (0.55 mmol) in dichloromethane (1 mL), add 2-fluoropyridine (1 mmol).

  • Activation: Cool the mixture to 0°C and add triflic anhydride (Tf2O, 0.6 mmol) dropwise. Stir the mixture for 15 minutes at 0°C.

  • Addition of Aminophenol: Add the 2-aminophenol precursor (e.g., 2-amino-3-bromophenol) (0.5 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour, monitoring the progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding triethylamine (0.5 mL).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired 2-substituted benzoxazole.[6]

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield of 4-Bromobenzo[d]oxazole CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time) Start->OptimizeConditions CheckIntermediates Analyze for Incomplete Cyclization Start->CheckIntermediates AssessDegradation Assess Product Degradation Start->AssessDegradation PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants Impurities Found AdjustConditions Adjust Temperature/Time OptimizeConditions->AdjustConditions Suboptimal ModifyProcedure Modify Cyclization Procedure CheckIntermediates->ModifyProcedure Intermediate Detected MilderConditions Use Milder Conditions AssessDegradation->MilderConditions Degradation Observed ImprovedYield Improved Yield PurifyReactants->ImprovedYield AdjustConditions->ImprovedYield ModifyProcedure->ImprovedYield MilderConditions->ImprovedYield

Caption: Troubleshooting workflow for low yield issues.

Impurity_Formation_Pathway Reactants Starting Materials (e.g., 2-amino-3-bromophenol) DesiredProduct 4-Bromobenzo[d]oxazole Reactants->DesiredProduct Desired Reaction Pathway SideProduct1 Isomeric Byproducts Reactants->SideProduct1 Impure Starting Materials SideProduct3 Incomplete Cyclization Intermediate Reactants->SideProduct3 Suboptimal Conditions SideProduct2 Over-brominated Products DesiredProduct->SideProduct2 Harsh Bromination

Caption: Potential pathways for product and byproduct formation.

References

Common side reactions in the synthesis of 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromobenzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-Bromobenzo[d]oxazole?

A1: The two primary synthetic routes for 4-Bromobenzo[d]oxazole are:

  • Condensation Reaction: The most common method involves the condensation of 2-amino-3-bromophenol with a one-carbon synthon, such as formic acid or its derivatives (e.g., triethyl orthoformate), often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

  • Bromination of Benzoxazole: This route involves the direct bromination of a pre-synthesized benzoxazole ring. However, this method can be challenging in terms of regioselectivity and may lead to a mixture of isomers.

Q2: I am getting a low yield of 4-Bromobenzo[d]oxazole. What are the likely causes?

A2: Low yields are a common issue and can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 2-amino-3-bromophenol can significantly hinder the reaction. This starting material is susceptible to oxidation, which can introduce colored impurities and inhibit proper cyclization.

  • Incomplete Cyclization: The intermediate N-(2-bromo-6-hydroxyphenyl)formamide may not fully cyclize to the desired benzoxazole. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal dehydrating agent.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent or catalyst are critical. Temperatures that are too high can lead to decomposition of the starting materials or the product.

  • Side Product Formation: Competing side reactions can consume the starting materials, thereby reducing the yield of the desired product.

Q3: My final product is impure. What are the potential side products in the synthesis of 4-Bromobenzo[d]oxazole?

A3: The presence of impurities is often due to side reactions. The most common side products include:

  • Isomeric Byproducts: If the synthesis involves bromination of benzoxazole, you may obtain other isomers such as 5-Bromo-, 6-Bromo-, or 7-Bromobenzo[d]oxazole, as well as di- or poly-brominated products.

  • Unreacted Intermediates: Incomplete cyclization can leave residual N-(2-bromo-6-hydroxyphenyl)formamide in your final product.

  • Polymerization Products: Under harsh acidic conditions or at high temperatures, 2-aminophenol derivatives can polymerize, leading to tar-like impurities.

  • Degradation Products: Prolonged reaction times or excessive temperatures can cause the decomposition of the desired 4-Bromobenzo[d]oxazole.

Troubleshooting Guides

Issue 1: Low or No Yield
Potential Cause Troubleshooting & Optimization
Poor Quality of Starting Materials - Verify the purity of 2-amino-3-bromophenol by NMR or melting point. - Purify the starting material by recrystallization if necessary. - Store 2-amino-3-bromophenol under an inert atmosphere to prevent oxidation.
Incomplete Cyclization - Increase the reaction time and monitor the progress by TLC. - Gradually increase the reaction temperature. - If using a dehydrating agent like PPA, ensure it is fresh and used in a sufficient amount.
Suboptimal Reaction Conditions - Optimize the reaction temperature by performing small-scale trials at different temperatures. - Screen different solvents if applicable. - Ensure the stoichiometry of the reactants is accurate.
Issue 2: Presence of Significant Impurities
Potential Cause Troubleshooting & Optimization
Formation of Isomeric Byproducts (from bromination) - To favor the formation of the 4-bromo isomer, consider using a milder brominating agent and controlling the reaction temperature. - Carefully control the stoichiometry of the brominating agent to avoid polybromination.
Presence of Unreacted Intermediates - Drive the cyclization to completion by increasing the reaction time or temperature. - Consider using a more potent dehydrating agent.
Polymerization - Avoid excessively high temperatures. - Use the minimum effective amount of acid catalyst.

Data Presentation

Table 1: Illustrative Reaction Conditions and Yields for Benzoxazole Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of substituted benzoxazoles, which can serve as a benchmark for optimizing the synthesis of 4-Bromobenzo[d]oxazole.

Starting Materials Reaction Conditions Typical Yield (%) Common Impurities (%)
2-Aminophenol, Benzoic AcidPolyphosphoric Acid, 180-200°C70-85Unreacted starting materials (5-10%), Polymerization products (trace)
2-Aminophenol, BenzaldehydeOxidant (e.g., DDQ), Solvent (e.g., Toluene), Reflux60-80Incomplete cyclization intermediate (Schiff base) (10-20%)
Benzoxazole, N-BromosuccinimideSolvent (e.g., CCl4), Initiator (e.g., AIBN), Reflux40-60 (mixture of isomers)Other bromo-isomers (20-40%), Dibrominated products (5-15%)

Note: These are representative values and actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Representative Protocol: Synthesis of 4-Bromobenzo[d]oxazole via Condensation

This protocol is a representative method adapted from general procedures for benzoxazole synthesis.

Materials:

  • 2-Amino-3-bromophenol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromophenol (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux (typically around 120-140°C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to obtain pure 4-Bromobenzo[d]oxazole.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_of_4_Bromobenzodoxazole Synthesis of 4-Bromobenzo[d]oxazole: Main Reaction and Side Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 2-Amino-3-bromophenol C Intermediate (N-(2-bromo-6-hydroxyphenyl)formamide) A->C + F Polymerization A->F Harsh Conditions B Formic Acid / Derivative B->C D 4-Bromobenzo[d]oxazole C->D Cyclization (Dehydration) E Incomplete Cyclization C->E Stalls G Starting Material Degradation

Caption: Main synthetic pathway and common side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in 4-Bromobenzo[d]oxazole Synthesis Start Low Yield of 4-Bromobenzo[d]oxazole Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (T, t) Start->Check_Conditions Check_Cyclization Assess for Incomplete Cyclization (TLC/NMR) Start->Check_Cyclization Check_Side_Products Analyze for Side Products (TLC/MS) Start->Check_Side_Products Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impurities Found Optimize_Conditions Optimize T and t Check_Conditions->Optimize_Conditions Suboptimal Force_Cyclization Increase T or Add Stronger Dehydrating Agent Check_Cyclization->Force_Cyclization Intermediate Detected Modify_Purification Refine Purification Strategy Check_Side_Products->Modify_Purification Side Products Present

Technical Support Center: Purification of Crude 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromobenzo[d]oxazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 4-Bromobenzo[d]oxazole.

Issue 1: Low Recovery After Purification

Potential Cause Recommended Solution
Product Loss During Recrystallization: The compound may be too soluble in the recrystallization solvent, even at low temperatures.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation.[1][2] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Product Loss During Column Chromatography: The compound may be eluting with other fractions or irreversibly adsorbing to the stationary phase.- Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand to ensure good separation and an appropriate retention factor (Rf) for the product.[3] - Ensure the column is packed properly to avoid channeling. - If the compound is highly polar, consider using a more polar eluent system or a different stationary phase.
Product Degradation: 4-Bromobenzo[d]oxazole may be sensitive to prolonged heat or certain solvent conditions.- For recrystallization, minimize the time the solution is kept at a high temperature. - For column chromatography, choose a neutral stationary phase and avoid highly acidic or basic eluents if the compound is suspected to be unstable.

Issue 2: Persistent Impurities in the Final Product

Potential Cause Recommended Solution
Co-eluting Impurities in Column Chromatography: An impurity may have a similar polarity to the desired product, causing it to elute at the same time.- Adjust the polarity of the eluent system. A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Preparative High-Performance Liquid Chromatography (Prep-HPLC) may be necessary for very difficult separations.[4]
Co-precipitation of Impurities During Recrystallization: Impurities may crystallize along with the product.- Ensure the solution is not cooled too rapidly, as this can trap impurities in the crystal lattice. Allow for slow cooling to room temperature before placing in a cold bath.[2] - If impurities are significantly more soluble, a second recrystallization may be necessary. - If colored impurities are present, consider treating the solution with activated charcoal before hot filtration.
Incomplete Reaction or Presence of Starting Materials: Unreacted precursors from the synthesis may be carried through.- Monitor the synthesis reaction by TLC to ensure completion.[5] - Choose a purification method that effectively separates the product from the starting materials. For example, highly polar starting materials may be easily separated by column chromatography.[3]
Formation of Isomeric Byproducts: Synthesis of substituted benzoxazoles can sometimes lead to the formation of regioisomers which can be difficult to separate.[4][6]- Column chromatography with a carefully optimized eluent system is often the most effective method for separating isomers.[4] - Recrystallization may be effective if a solvent can be found in which the isomers have significantly different solubilities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 4-Bromobenzo[d]oxazole?

A1: The most common and effective purification techniques for compounds like 4-Bromobenzo[d]oxazole are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: How do I choose between recrystallization and column chromatography?

A2:

  • Recrystallization is ideal when the crude product is mostly pure (>90%) and the impurities have different solubility profiles from the product. It is a cost-effective and scalable method.

  • Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility to the product.[3][4] It offers finer separation based on differences in polarity.

Q3: What are some suitable solvent systems for the column chromatography of 4-Bromobenzo[d]oxazole?

A3: While the optimal system should be determined by TLC analysis, common solvent systems for related brominated aromatic compounds include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[5][7] A typical starting point could be a gradient of 0% to 20% ethyl acetate in hexane.

Q4: What should I consider when selecting a solvent for the recrystallization of 4-Bromobenzo[d]oxazole?

A4: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Ethanol has been mentioned as a recrystallization solvent for a similar compound, 2-(4-bromophenyl)benzo[d]oxazole.[5] Solvent pairs, such as ethanol/water or dichloromethane/methanol, can also be effective.[1][8]

Q5: My purified 4-Bromobenzo[d]oxazole still shows multiple spots on TLC. What should I do?

A5: If multiple spots persist after purification, it indicates that the chosen method was not sufficient. If you performed recrystallization, consider column chromatography for better separation. If you used column chromatography, you may need to re-optimize the eluent system or consider preparative HPLC for higher purity.[4]

Q6: What are the likely impurities in crude 4-Bromobenzo[d]oxazole?

A6: Potential impurities can originate from the synthesis process and may include unreacted starting materials, by-products such as isomers (e.g., other brominated benzoxazole regioisomers), and over-brominated products.[4][6] Degradation products can also be present if the compound is exposed to harsh conditions.[4]

Experimental Protocols

Protocol 1: Column Chromatography of Crude 4-Bromobenzo[d]oxazole

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives the desired product a retention factor (Rf) of approximately 0.3-0.4 and separates it well from impurities.[3]

  • Column Preparation: Prepare a chromatography column with silica gel (230-400 mesh) as the stationary phase, using the chosen eluent system.

  • Loading the Sample: Dissolve the crude 4-Bromobenzo[d]oxazole in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.[3]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Bromobenzo[d]oxazole.[3]

Protocol 2: Recrystallization of Crude 4-Bromobenzo[d]oxazole

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[8]

  • Dissolution: Place the crude 4-Bromobenzo[d]oxazole in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for 15-30 minutes.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.[8]

Quantitative Data Summary

Table 1: Example Solvent Systems for Column Chromatography of Related Compounds

CompoundStationary PhaseEluent SystemReference
2-(4-bromophenyl)benzo[d]oxazoleSilica gel 60 FEthyl acetate: n-hexane (1:4)[5]
Functionalized 4-bromobenzo[c][4][9]naphthyridineSilica gelDichloromethane/ethyl acetate (1:1, 2:1, or 4:1)[7]

Visualizations

Purification_Workflow start Crude 4-Bromobenzo[d]oxazole tlc_analysis TLC Analysis of Crude start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Few, well-separated spots or primarily one spot column_chromatography Column Chromatography decision->column_chromatography Multiple/complex spots or spots close to product purity_check Check Purity (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity acceptable repurify Re-purify if necessary purity_check->repurify Purity not acceptable repurify->decision

Caption: Workflow for selecting a purification technique.

Troubleshooting_Workflow cluster_impure Troubleshoot Impurity cluster_low_yield Troubleshoot Low Yield start Purification Attempted check_purity Purity Analysis (TLC/NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure low_yield Is Yield Acceptable? is_pure->low_yield Yes impure_recryst Impure after Recrystallization is_pure->impure_recryst No (Recrystallization) impure_column Impure after Column Chrom. is_pure->impure_column No (Column Chrom.) end Successful Purification low_yield->end Yes yield_recryst Low Yield from Recrystallization low_yield->yield_recryst No (Recrystallization) yield_column Low Yield from Column Chrom. low_yield->yield_column No (Column Chrom.) action_recryst Re-recrystallize or switch to Column Chrom. impure_recryst->action_recryst action_column Optimize eluent or use Prep-HPLC impure_column->action_column action_recryst->start action_column->start action_yield_recryst Check solvent volume and cooling procedure yield_recryst->action_yield_recryst action_yield_column Check TLC for product in other fractions yield_column->action_yield_column

Caption: General troubleshooting workflow for purification.

References

Technical Support Center: Suzuki Coupling of 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 4-Bromobenzo[d]oxazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of 4-Bromobenzo[d]oxazole, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing low to no conversion of my 4-Bromobenzo[d]oxazole starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki coupling reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Inactive Catalyst: The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may be decomposing.[1][2][3] Ensure your phosphine ligands are not oxidized, as they can act as reducing agents for the Pd(II) source.[1] Consider using a Pd(0) source directly, like Pd(PPh₃)₄, or switching to a more robust precatalyst system, such as a Buchwald palladacycle.[2][4]

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system, hindering the reaction.[5] You can try screening different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene/water, 2-MeTHF).[6][7][8] Increasing the reaction temperature can also improve solubility and reaction rates.[2]

  • Inappropriate Base: The choice and quality of the base are critical.[1] Weaker bases might not be effective. Consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[5][6][9] Ensure the base is finely powdered and anhydrous if required by the reaction conditions.[4]

  • Substrate Deactivation: The electronic properties of the benzo[d]oxazole ring might influence the oxidative addition step. While heteroaryl halides are often reactive, specific electronic features can sometimes impede the reaction.[4][10][11] Using more electron-rich and bulky phosphine ligands can enhance the reactivity of the palladium catalyst towards the aryl bromide.[4][10][11]

Q2: My main side product is the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is a frequent side reaction, leading to the formation of symmetrical biaryls, which complicates purification and reduces the yield of the desired product.[12]

  • Oxygen Contamination: The presence of oxygen is a primary cause of homocoupling.[1][12][13] It can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[1][12] It is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[6][13]

  • Use of Pd(II) Precatalysts: Pd(II) salts can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction.[1][12] While Pd(II) sources are common, ensuring efficient reduction to Pd(0) is key. Alternatively, using a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[14]

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more opportunity to undergo side reactions. Optimizing the base and solvent can accelerate transmetalation. The use of boronic esters, which can hydrolyze slowly to release the boronic acid, may also reduce its concentration at any given time, thereby suppressing homocoupling.[15][16]

Q3: I am observing significant protodeborylation of my boronic acid. What steps can I take to prevent this?

A3: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under basic conditions.[1][17]

  • Reaction Conditions: Harsh basic conditions and elevated temperatures can promote protodeborylation.[17] A careful screening of bases to find a milder yet effective option can be beneficial. Sometimes, using a boronic ester (e.g., pinacol ester) can improve stability.[1][18] These esters can hydrolyze in situ to the active boronic acid.[18]

  • Water Content: While some water is often necessary for the Suzuki coupling, excessive amounts can facilitate protodeborylation.[17] Optimizing the solvent-to-water ratio is important.

  • Use of More Stable Boron Reagents: Consider using potassium organotrifluoroborates (R-BF₃K) as an alternative to boronic acids. They are generally more stable and undergo slow hydrolysis to release the boronic acid under the reaction conditions, minimizing its decomposition.[15][16]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions for the Suzuki coupling of bromo-heterocycles, which can be adapted for 4-Bromobenzo[d]oxazole. Optimization will likely be required for specific boronic acid partners.

Table 1: Typical Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (internal)3 - 5A common and reliable Pd(0) catalyst.[14]
Pd(OAc)₂SPhos1 - 3Often provides high yields under milder conditions.[14]
PdCl₂(dppf)dppf (internal)2 - 5A robust catalyst for a wide range of substrates.[1]
Pd/C-5 - 10Heterogeneous catalyst, allowing for easier product purification.[19]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)
K₂CO₃2.01,4-Dioxane / H₂O (4:1)80 - 100
K₃PO₄2.0 - 3.0Toluene / H₂O (4:1)100 - 110
Cs₂CO₃2.0THF / H₂O (4:1)80 - 100
Na₂CO₃2.0DMF / H₂O (5:1)100 - 120

Experimental Protocols

General Procedure for Suzuki Coupling of 4-Bromobenzo[d]oxazole

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • 4-Bromobenzo[d]oxazole (1.0 eq)

  • Arylboronic acid or boronic ester (1.1 - 1.5 eq)

  • Palladium catalyst (see Table 1, 1-5 mol%)

  • Base (see Table 2, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (see Table 2)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromobenzo[d]oxazole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for Suzuki Coupling. A Reactant Preparation B Inert Atmosphere Setup A->B C Addition of Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) B->C D Solvent Addition C->D E Reaction Heating & Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Workup & Extraction F->G H Purification (Chromatography) G->H I Product Characterization H->I

Caption: General Experimental Workflow for Suzuki Coupling.

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting Flowchart for Low Conversion. Start Low or No Product Formation Catalyst Check Catalyst System - Use fresh/active catalyst - Screen different ligands/precatalysts Start->Catalyst Base Evaluate Base - Use a stronger base (K3PO4, Cs2CO3) - Ensure base is finely ground Start->Base Solvent Optimize Solvent - Screen different solvents for solubility - Adjust water ratio Start->Solvent Temp Increase Temperature Start->Temp Result Improved Yield? Catalyst->Result Base->Result Solvent->Result Temp->Result

Caption: Troubleshooting Flowchart for Low Conversion.

Minimizing Homocoupling Side Reaction

G Figure 3: Strategy to Minimize Boronic Acid Homocoupling. Problem Excessive Homocoupling Degas Rigorous Degassing (Ar/N2 sparging) Problem->Degas Catalyst Catalyst Choice - Use Pd(0) source - Ensure efficient Pd(II) reduction Problem->Catalyst Boron Boron Reagent - Use boronic ester - Use R-BF3K Problem->Boron Outcome Reduced Homocoupling Degas->Outcome Catalyst->Outcome Boron->Outcome

Caption: Strategy to Minimize Boronic Acid Homocoupling.

References

Technical Support Center: Stille Reactions with 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-Bromobenzo[d]oxazole in Stille cross-coupling reactions. The information is tailored for scientists and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of 4-Bromobenzo[d]oxazole in Stille cross-coupling?

A1: As a heteroaromatic halide, 4-Bromobenzo[d]oxazole is a viable substrate for Stille coupling reactions.[1] The reactivity can be influenced by the choice of catalyst, ligand, and reaction conditions. Generally, aryl bromides are preferred over chlorides for oxidative addition to the palladium catalyst.[1]

Q2: What are the most common side reactions to expect?

A2: The most prevalent side reaction is the homocoupling of the organostannane reagent.[2][3] This can occur through two primary mechanisms: the reaction of two organostannane equivalents with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2] Dehalogenation of the 4-Bromobenzo[d]oxazole starting material can also be observed, particularly with certain solvents and catalysts.[4]

Q3: Are there any specific safety precautions for Stille reactions?

A3: Organotin reagents are known to be highly toxic.[2][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Proper waste disposal procedures for tin-containing compounds must be followed.

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Product

Q: My Stille reaction with 4-Bromobenzo[d]oxazole is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation can stem from several factors, including catalyst deactivation, inefficient transmetalation, or suboptimal reaction conditions. A systematic approach to optimization is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture.[3]

    • Solution: Use a fresh batch of the palladium precursor and ligand. Consider employing a more stable pre-catalyst. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For heteroaromatic substrates, sterically hindered and electron-rich phosphine ligands can be effective.[6] Consider screening a variety of ligands to find the optimal one for your specific coupling partners.

  • Suboptimal Solvent: The polarity of the solvent can impact the rate of transmetalation.[1]

    • Solution: While polar aprotic solvents like DMF or dioxane are commonly used, toluene has been shown to minimize side reactions like dehalogenation in some cases.[4][7] A solvent screen may be necessary to identify the ideal medium for your reaction.

  • Low Reaction Temperature: Some Stille couplings require elevated temperatures to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. If using a low-boiling point solvent, consider switching to a higher-boiling one like DMSO, especially for challenging couplings.[8]

Troubleshooting Workflow for Low Yield

start Low or No Product Yield catalyst Check Catalyst Activity (Use fresh catalyst/precatalyst) start->catalyst ligand Screen Different Ligands (e.g., bulky, electron-rich phosphines) catalyst->ligand If no improvement success Improved Yield catalyst->success Improvement solvent Optimize Solvent (e.g., Toluene, Dioxane, DMF) ligand->solvent If no improvement ligand->success Improvement temperature Increase Reaction Temperature solvent->temperature If no improvement solvent->success Improvement additives Consider Additives (e.g., Cu(I) salts, LiCl) temperature->additives If still low yield temperature->success Improvement additives->success Improvement Stille_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition + R¹-X pd0->oa pd2_complex trans-R¹-Pd(II)(X)L₂ oa->pd2_complex tm Transmetalation + R²-SnR₃ pd2_complex->tm pd2_r1r2 trans-R¹-Pd(II)(R²)L₂ tm->pd2_r1r2 iso Isomerization pd2_r1r2->iso pd2_cis cis-R¹-Pd(II)(R²)L₂ iso->pd2_cis re Reductive Elimination pd2_cis->re re->pd0 product R¹-R² re->product

References

How to avoid dehalogenation of 4-Bromobenzo[d]oxazole in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the undesired dehalogenation of 4-Bromobenzo[d]oxazole in various chemical reactions. Our goal is to provide actionable insights and detailed protocols to enhance the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with 4-Bromobenzo[d]oxazole?

A1: Dehalogenation is a side reaction where the bromine atom on the 4-Bromobenzo[d]oxazole molecule is replaced by a hydrogen atom, leading to the formation of the unwanted byproduct, benzo[d]oxazole. This reduces the yield of the desired product and complicates the purification process, consuming valuable time and resources.

Q2: Which types of reactions are most prone to the dehalogenation of 4-Bromobenzo[d]oxazole?

A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to dehalogenation. These include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Additionally, metal-halogen exchange reactions (e.g., lithiation) can also lead to dehalogenation if not properly controlled.

Q3: What is the primary mechanism behind the dehalogenation of 4-Bromobenzo[d]oxazole?

A3: In palladium-catalyzed reactions, the most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This hydride can originate from various sources within the reaction mixture, such as solvents (e.g., alcohols), bases (especially those that can undergo β-hydride elimination), or even the phosphine ligands themselves. The Pd-H species can then react with the 4-Bromobenzo[d]oxazole, leading to the formation of benzo[d]oxazole.

Q4: How can I detect and quantify the amount of dehalogenated byproduct in my reaction mixture?

A4: Several analytical techniques can be employed to detect and quantify benzo[d]oxazole. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress and quantifying product and byproduct ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the dehalogenated product by integrating characteristic peaks.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with 4-Bromobenzo[d]oxazole.

Issue 1: Significant Formation of Benzo[d]oxazole in Palladium-Catalyzed Cross-Coupling Reactions
Potential CauseRecommended Solution
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step over the competing dehalogenation pathway.
Base-Induced Decomposition or Hydride Formation Use weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ instead of strong alkoxide bases (e.g., NaOtBu). If a strong base is necessary, consider using a sterically hindered one.
Solvent as a Hydride Source Utilize aprotic solvents such as toluene, dioxane, or THF. Avoid protic solvents like alcohols, which can be a source of hydrides.
High Reaction Temperature Carefully optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote dehalogenation. Aim for the lowest effective temperature.
Presence of Water While some cross-coupling reactions benefit from a small amount of water, excessive water can contribute to dehalogenation. Ensure solvents and reagents are appropriately dried if anhydrous conditions are required.
Issue 2: Low Yield or No Reaction in Metal-Halogen Exchange
Potential CauseRecommended Solution
Instability of the Lithiated Intermediate Perform the reaction at very low temperatures (e.g., -78 °C) to ensure the stability of the organolithium species.
Proton Source Quenching the Organometallic Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture and other proton sources.
Slow Halogen-Metal Exchange The choice of organolithium reagent can be critical. n-Butyllithium is commonly used, but in some cases, a more reactive species like sec-butyllithium or tert-butyllithium may be necessary.

Experimental Protocols

The following are detailed experimental protocols for key reactions, designed to minimize the dehalogenation of 4-Bromobenzo[d]oxazole.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Bromobenzo[d]oxazole with an arylboronic acid, employing conditions known to suppress dehalogenation.

Materials:

  • 4-Bromobenzo[d]oxazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-Bromobenzo[d]oxazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromobenzothiazole (as an analogue)

The following table provides representative data for Suzuki-Miyaura reactions of a similar heterocyclic compound, 4-bromobenzothiazole, which can serve as a starting point for optimizing reactions with 4-Bromobenzo[d]oxazole.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001092
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100888

Note: Yields are for the desired coupled product. Dehalogenation byproduct formation should be monitored separately.

Visualizations

Logical Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting Troubleshooting Dehalogenation of 4-Bromobenzo[d]oxazole start High Dehalogenation Observed reaction_type Reaction Type? start->reaction_type cross_coupling Cross-Coupling (e.g., Suzuki, Heck) reaction_type->cross_coupling Yes metal_halogen Metal-Halogen Exchange reaction_type->metal_halogen No ligand Optimize Ligand (Bulky, Electron-Rich) cross_coupling->ligand low_temp Lower Temperature (e.g., -78 °C) metal_halogen->low_temp base Change Base (Weaker, Non-nucleophilic) ligand->base solvent Change Solvent (Aprotic) base->solvent temperature Lower Temperature solvent->temperature inert_atm Ensure Inert Atmosphere low_temp->inert_atm

Caption: A decision-making workflow for troubleshooting dehalogenation.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling and Competing Dehalogenation Pathway

Catalytic_Cycle Competing Pathways in Pd-Catalyzed Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-M) pd_intermediate->transmetalation pd_hydride Ar-Pd(II)-H(L_n) pd_intermediate->pd_hydride Reaction with Hydride reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->pd_hydride dehalogenation_elimination Reductive Elimination pd_hydride->dehalogenation_elimination dehalogenated_product Dehalogenated Byproduct (Ar-H) dehalogenation_elimination->dehalogenated_product dehalogenated_product->pd0 Regenerates Catalyst

Caption: Catalytic cycle showing the desired cross-coupling versus dehalogenation.

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromobenzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for my desired transformation with 4-Bromobenzo[d]oxazole?

A1: The choice of reaction depends on the bond you intend to form:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds, typically to introduce an aryl or vinyl substituent.

  • Heck Coupling: Suitable for forming carbon-carbon (C-C) bonds by coupling with an alkene.

  • Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen (C-N) bonds to introduce amine-based functionalities.

Q2: What are the most critical parameters to control for a successful coupling reaction?

A2: Several factors are crucial for success:

  • Catalyst System: The choice of palladium precursor and ligand is paramount.

  • Base: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the acid generated during the reaction.

  • Solvent: The solvent must solubilize the reactants and catalyst and is often critical for reaction performance.

  • Temperature: Most coupling reactions require heating to proceed at a reasonable rate.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Q3: How do I select the best palladium catalyst and ligand for my reaction?

A3: Catalyst selection is key and depends on the specific coupling reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. For challenging couplings, pre-formed catalysts or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand are commonly used.

Q4: Can I use 4-Chlorobenzo[d]oxazole instead of 4-Bromobenzo[d]oxazole?

A4: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[2] Reactions with 4-chlorobenzo[d]oxazole will likely require more active catalyst systems, higher temperatures, and longer reaction times.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Product Yield

Potential CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a more robust pre-catalyst.
Suboptimal Base Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.
Inappropriate Solvent Ensure the solvent is anhydrous and properly degassed. Common solvents include toluene, dioxane, and THF, often with a co-solvent like water to aid in dissolving the base.
Low Reaction Temperature Gradually increase the reaction temperature. Most Suzuki couplings require heating between 80-120 °C.
Poor Quality Boronic Acid Use high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) to avoid decomposition.

Issue: Formation of Side Products

Side ProductPotential CauseRecommended Action
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing of the solvent and reaction mixture.
Protodeboronation (Loss of Boronic Acid Group) Excess base or prolonged heating.Use a milder base or lower the reaction temperature.
Dehalogenation of 4-Bromobenzo[d]oxazole Catalyst deactivation or side reaction with the base/solvent.Screen different ligands and ensure high-purity reagents.
Heck Coupling

Issue: Low or No Product Yield

| Potential Cause | Recommended Action | | :--- | :--- | :--- | | Catalyst Deactivation | Palladium black formation indicates catalyst aggregation. | Use stabilizing ligands (e.g., phosphines) or additives like tetra-n-butylammonium bromide (TBAB).[3] | | Poor Alkene Reactivity | Sterically hindered or electron-deficient alkenes can be challenging. | Increase catalyst loading or reaction temperature. Consider a more active catalyst system. | | Incorrect Base | The base is crucial for the regeneration of the active catalyst. | Screen common bases such as Et₃N, K₂CO₃, or NaOAc. | | Solvent Effects | Polar aprotic solvents like DMF, DMAc, or NMP are generally effective. | Ensure the solvent is anhydrous and degassed. |

Buchwald-Hartwig Amination

Issue: Low or No Product Yield

| Potential Cause | Recommended Action | | :--- | :--- | :--- | | Inappropriate Ligand | The choice of ligand is critical for C-N bond formation. | For primary amines, consider ligands like Xantphos or cataCXium® A. For secondary amines, bulky biarylphosphine ligands are often effective. | | Base Incompatibility | Strong bases like NaOt-Bu or LHMDS are often required but can be incompatible with certain functional groups. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and consider the functional group tolerance of your substrate.[4] | | Amine Basicity | Weakly basic amines may require more forcing conditions. | Increase reaction temperature or catalyst loading. | | Catalyst Poisoning | Certain functional groups on the amine or aryl halide can poison the catalyst. | Ensure high purity of starting materials. |

Data Presentation

The following tables provide a summary of catalyst systems and reaction conditions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings with substrates analogous to 4-Bromobenzo[d]oxazole. This data can serve as a starting point for reaction optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Substrate
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100~855-(4-bromophenyl)-4,6-dichloropyrimidine[5]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>954-Bromobenzothiazole[5]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O80954-Bromobenzothiazole[5]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100803-Chloroindazole[6]

Table 2: Catalyst Systems for Heck Coupling of Aryl Bromides

Catalyst SystemLigand/AdditiveBaseSolventTemp (°C)Yield (%)Alkene
Pd(OAc)₂PPh₃/TBABEt₃NDMF130HighStyrene
Pd(OAc)₂-K₂CO₃DMF/H₂O80HighStyrene[7]
Pd EnCat®40Et₄NClNaOAcEthanol140 (mw)35-46Ethyl crotonate[6][8]

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Amine
Pd(OAc)₂XantphosCs₂CO₃Dioxane110HighPrimary Amides
Pd₂(dba)₃XantphosCs₂CO₃Dioxane110HighPrimary Amides
[Pd(allyl)Cl]₂t-BuXPhost-BuOLiToluene10098Carbazole[9]
(THP-Dipp)Pd(cinn)Cl-t-BuONaDioxane12053p-Toluidine[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add 4-Bromobenzo[d]oxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

General Procedure for Heck Coupling
  • In a Schlenk tube, combine 4-Bromobenzo[d]oxazole (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and any ligand or additive.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous and degassed solvent (e.g., DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate/hexane).

  • Filter through a pad of silica gel, concentrate the filtrate, and purify by flash chromatography.[7]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.) to a dry reaction vessel.

  • Add 4-Bromobenzo[d]oxazole (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the vessel and heat to the desired temperature (typically 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Reagents Check Reagent Quality (Purity, Freshness) Start->Reagents Conditions Verify Reaction Conditions (Temp, Time, Inertness) Reagents->Conditions Catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) Conditions->Catalyst Solvent Assess Solvent (Anhydrous, Degassed) Catalyst->Solvent Analysis Problem Identified? Solvent->Analysis Optimize Optimize Conditions Analysis->Optimize Yes Fail Consult Further Analysis->Fail No Success Successful Reaction Optimize->Success

References

Technical Support Center: 4-Bromobenzo[d]oxazole Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromobenzo[d]oxazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and modification of 4-Bromobenzo[d]oxazole.

Q1: I am observing low to no yield in my Suzuki-Miyaura cross-coupling reaction with 4-Bromobenzo[d]oxazole. What solvents are recommended?

A1: The choice of solvent is critical for a successful Suzuki-Miyaura coupling. A mixture of an organic solvent and water is typically employed.

  • Recommended Solvents: Anhydrous solvents like 1,4-dioxane, toluene, or Dimethylformamide (DMF) are commonly used, often in a mixture with water (e.g., 4:1 or 3:1 v/v).[1]

  • Troubleshooting Steps:

    • Solvent Screening: If one solvent system gives poor results, it is advisable to screen others. For instance, a study on a related brominated heterocyclic compound showed that replacing toluene with THF or dioxane led to different yields.[2]

    • Aqueous Base: The reaction requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) which is often dissolved in a small amount of water.[1][3] This biphasic system can be crucial for the catalytic cycle.

    • Temperature: Ensure the reaction is heated appropriately, typically between 80-110 °C, depending on the solvent's boiling point.[1]

Q2: My starting materials (4-Bromobenzo[d]oxazole and/or boronic acid) are not fully dissolving in the reaction solvent. What should I do?

A2: Poor solubility is a common cause of low reaction rates and yields.

  • Switch to a Better Solvent: Polar aprotic solvents like DMF and Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of organic molecules. Consider using one of these if solubility is an issue in solvents like toluene or THF.

  • Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can improve the solubility of your substrates.

  • Homogeneous Mixture: For some palladium-catalyzed couplings, achieving a homogeneous reaction mixture at the reaction temperature is key to obtaining high yields.[4]

Q3: I am struggling with a Buchwald-Hartwig amination reaction. Which solvent system should I use for coupling an amine with 4-Bromobenzo[d]oxazole?

A3: Toluene, 1,4-dioxane, and xylenes are the most commonly used solvents for Buchwald-Hartwig aminations.[5]

  • Base and Solvent Compatibility: The choice of base and solvent are often linked. For example, cesium carbonate in 1,4-dioxane is a frequently cited effective combination.[6]

  • Greener Alternatives: For more environmentally friendly options, 2-MeTHF (2-methyltetrahydrofuran) and MTBE (methyl tert-butyl ether) have been identified as effective solvents for certain Buchwald-Hartwig cross-coupling reactions.[7]

  • Amine Reactivity: The nature of the amine can also influence the optimal solvent. For challenging couplings, screening different solvents is recommended.

Q4: I am observing significant side product formation. Could the solvent be the cause?

A4: Yes, the solvent can sometimes participate in the reaction or promote side reactions.

  • Reactive Solvents: Some solvents can react with starting materials or intermediates, especially at elevated temperatures. For example, if you suspect an alcohol solvent is competing as a nucleophile, switch to a non-reactive, aprotic solvent like toluene or dioxane.

  • Thermal Decomposition: In some cases, heating reaction mixtures in solvents like THF or DMF can lead to the decomposition of sensitive starting materials rather than the desired reaction.[2] If you observe decomposition, consider lowering the reaction temperature or using a less reactive solvent.

Q5: Why is my 4-Bromobenzo[d]oxazole unreactive in nucleophilic aromatic substitution (SNAAr) reactions?

A5: The inherent reactivity of the substrate is a key factor.

  • Electron-Deficient Systems: While the oxazole ring is electron-deficient, which is a prerequisite for SNAr, some fused heterocyclic systems can be surprisingly unreactive.[2][8]

  • Solvent Effects: The nature of the solvent significantly affects the reaction rate.[2] Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediates (Meisenheimer complexes).

  • Reaction Conditions: For unreactive substrates, more forcing conditions may be necessary. This can include increasing the reaction temperature or using a stronger nucleophile/base. For example, in a related system, replacing a weaker amine with a stronger one, or heating the reaction in DMF to high temperatures, was necessary for the reaction to proceed.[2]

Data Summary

The following tables summarize solvent effects on common reactions involving brominated aromatic heterocycles, which can serve as a starting point for optimizing reactions with 4-Bromobenzo[d]oxazole.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yield of an Analogous Bromo-Heterocycle

EntrySolventBaseCatalystYield (%)
1TolueneK₂CO₃Pd(PPh₃)₄75
2THFK₂CO₃Pd(PPh₃)₄68
31,4-DioxaneK₂CO₃Pd(PPh₃)₄65
Data adapted from a Stille coupling study on 4-Bromobenzo[1,2-d:4,5-d′]bis([1][4]thiadiazole), which shows a similar solvent trend in cross-coupling reactions.[2]

Table 2: General Solvent Selection Guide for Key Reactions

Reaction TypeRecommended SolventsTypical TemperatureNotes
Suzuki-Miyaura Coupling 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O[1][3]80 - 110 °CA co-solvent of water is generally required to dissolve the inorganic base.
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, 2-MeTHF, MTBE[5][7]80 - 110 °CChoice can depend on the specific ligand and base used. Anhydrous conditions are crucial.
Nucleophilic Substitution DMF, DMSO, NMP25 - 150 °CPolar aprotic solvents are preferred to accelerate the reaction rate.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of 4-Bromobenzo[d]oxazole with an arylboronic acid.

  • Reagent Setup: To a dry Schlenk flask, add 4-Bromobenzo[d]oxazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and water (e.g., a 4:1 v/v mixture) via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[1]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of 4-Bromobenzo[d]oxazole.

  • Reagent Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq) to a dry Schlenk flask.

  • Add Substrates: Add 4-Bromobenzo[d]oxazole (1.0 eq) and the desired amine (1.2 eq).

  • Inert Atmosphere: If not in a glovebox, seal the flask and purge with an inert gas.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visual Guides

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling Optimization

G start_end start_end process process decision decision io io fail fail A Start: Prepare Reagents (4-Bromobenzo[d]oxazole, Boronic Acid) B Setup Reaction: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) A->B C Heat and Stir (e.g., 90 °C, 12h) B->C D Monitor Reaction (TLC / LC-MS) C->D E Reaction Complete? D->E F Aqueous Workup & Extraction E->F Yes J Troubleshoot: - Change Solvent - Change Base/Catalyst - Increase Temperature E->J No G Purify Product (Column Chromatography) F->G H Characterize Product G->H I End H->I J->B

Caption: Workflow for optimizing Suzuki-Miyaura coupling.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G start_node Low / No Product Yield check_node check_node solution_node solution_node final_solution final_solution start start check_reagents Reagents OK? (Purity, Stoichiometry) start->check_reagents check_catalyst Catalyst Active? (Fresh, Handled under Inert Atm.) check_reagents->check_catalyst Yes sol_reagents Use Pure Reagents Verify Stoichiometry check_reagents->sol_reagents No check_conditions Conditions OK? (Temp., Time, Inert Atm.) check_catalyst->check_conditions Yes sol_catalyst Use Fresh Catalyst/Ligand Improve Inert Technique check_catalyst->sol_catalyst No check_solubility Substrates Soluble at Reaction Temp.? check_conditions->check_solubility Yes sol_conditions Increase Temperature/Time Ensure System is Air-Free check_conditions->sol_conditions No sol_solubility Switch to a Better Solvent (e.g., DMF, DMSO) check_solubility->sol_solubility No rerun Rerun Experiment check_solubility->rerun Yes sol_reagents->rerun sol_catalyst->rerun sol_conditions->rerun sol_solubility->rerun

Caption: Troubleshooting flowchart for low product yield.

References

Managing reaction temperatures for 4-Bromobenzo[d]oxazole couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperatures in palladium-catalyzed cross-coupling reactions of 4-Bromobenzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Suzuki-Miyaura couplings with 4-Bromobenzo[d]oxazole?

A1: While specific data for 4-Bromobenzo[d]oxazole is limited, analogous Suzuki-Miyaura couplings of bromo-heterocycles are typically performed at temperatures ranging from 80°C to 110°C.[1] The optimal temperature will depend on the specific boronic acid, catalyst system, and solvent used. It is often recommended to start at a moderate temperature (e.g., 80°C) and increase it if the reaction is sluggish.

Q2: My Heck coupling reaction with 4-Bromobenzo[d]oxazole is not proceeding at 80°C. Should I increase the temperature?

A2: Yes, if your Heck coupling is not proceeding at 80°C, a stepwise increase in temperature is a reasonable next step. Heck reactions often require temperatures above 100°C to proceed efficiently.[2] However, be aware that excessively high temperatures can lead to catalyst decomposition, often indicated by the formation of palladium black.[3][4] Monitoring the reaction closely as you increase the temperature is crucial.

Q3: What are the signs of catalyst decomposition due to excessive heat in my Buchwald-Hartwig amination?

A3: The most common sign of catalyst decomposition at elevated temperatures is the formation of a black precipitate, known as palladium black.[3][4] This indicates that the active Pd(0) catalyst has aggregated into an inactive state, which will cause the reaction to stall. If you observe this, you should consider re-running the reaction at a lower temperature or using a more thermally stable ligand.

Q4: Can running the coupling reaction at a lower temperature for a longer time improve my yield?

A4: In some cases, yes. Lowering the reaction temperature can sometimes suppress side reactions and reduce catalyst decomposition, potentially leading to a cleaner reaction and a higher yield of the desired product, albeit over a longer reaction time. However, if the temperature is too low, the reaction may not proceed at a reasonable rate or at all. Optimization of both temperature and reaction time is key.

Q5: Are there any coupling reactions with 4-Bromobenzo[d]oxazole that can be run at room temperature?

A5: While many cross-coupling reactions require elevated temperatures, some modern catalyst systems have been developed that can facilitate couplings at room temperature. For instance, highly active palladium catalysts with specific ligands have been shown to effect direct arylations of benzoxazoles at room temperature.[5] However, these are often for C-H activation rather than coupling of a bromo-substituted precursor. For Suzuki and Buchwald-Hartwig reactions, room temperature conditions are less common but may be achievable with highly reactive coupling partners and specialized catalyst systems.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause: Incorrect Reaction Temperature

Troubleshooting StepsRationale
1. Verify Thermometer Accuracy Ensure the reaction temperature is being measured accurately.
2. Gradual Temperature Increase If the reaction is sluggish, increase the temperature in 10-20°C increments. The oxidative addition step is often rate-determining and can be accelerated with heat.[3]
3. Check for Catalyst Decomposition If the reaction mixture turns black, the temperature may be too high, causing the palladium catalyst to decompose.[3][4]
4. Consider a Lower Temperature If side products are observed, a lower temperature may improve selectivity and yield.
5. Optimize Reaction Time At a given temperature, ensure the reaction is running for a sufficient amount of time. Monitor progress by TLC or LC-MS.

G

Data Summary

The following tables summarize typical temperature ranges for analogous cross-coupling reactions. These should be used as a starting point for the optimization of reactions with 4-Bromobenzo[d]oxazole.

Table 1: Suzuki-Miyaura Coupling Temperature Ranges for Bromo-Heterocycles

Catalyst SystemSolventTemperature (°C)Notes
Pd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O80 - 110A common starting point for many substrates.[1]
Pd₂(dba)₃ / Na₂CO₃1,4-Dioxane/H₂ORefluxHigher temperatures may be needed for less reactive partners.[1]
Pd(OAc)₂ / LigandToluene80 - 85Specific ligands can influence the optimal temperature.[4]

Table 2: Heck Coupling Temperature Ranges for Aryl Bromides

Catalyst SystemSolventTemperature (°C)Notes
Pd(OAc)₂ / PPh₃DMF100A standard condition for many Heck reactions.
Supported Pd CatalystsNMP~150Higher temperatures are sometimes employed with supported catalysts.[7]
Pd(OAc)₂ / NHC LigandDMF/H₂O80N-Heterocyclic carbene ligands can sometimes allow for lower temperatures.[2]

Table 3: Buchwald-Hartwig Amination Temperature Ranges for Aryl Bromides

Catalyst SystemSolventTemperature (°C)Notes
Pd(OAc)₂ / X-PhosToluene100Microwave irradiation can shorten reaction times at this temperature.[8]
Pd₂(dba)₃ / LigandToluene85 - 90The choice of amine and ligand will affect the optimal temperature.[4]
[Pd(allyl)Cl]₂ / t-BuXPhosToluene>110For challenging couplings, higher temperatures in a sealed vessel may be necessary.[9]

Experimental Protocols

The following are general experimental protocols for common cross-coupling reactions, adapted for 4-Bromobenzo[d]oxazole based on procedures for analogous substrates. Note: These are starting points and may require optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add 4-Bromobenzo[d]oxazole (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G

Protocol 2: General Procedure for Heck Coupling
  • In a dried reaction vessel, add 4-Bromobenzo[d]oxazole (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a ligand (if necessary), and a base (e.g., Na₂CO₃, 2.0 mmol).

  • Add a solvent such as DMF or NMP.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 100-140°C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol) to a dried reaction vessel.

  • Add 4-Bromobenzo[d]oxazole (1.0 mmol) and the amine (1.2 mmol).

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat with stirring to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the residue by column chromatography.

References

Technical Support Center: Column Chromatography Purification of 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful column chromatography purification of 4-Bromobenzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system (eluent) for the column chromatography of 4-Bromobenzo[d]oxazole?

A1: A common and effective mobile phase for the purification of 4-Bromobenzo[d]oxazole on a silica gel column is a mixture of a non-polar solvent like n-hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurity profile of your crude product. A good starting point for thin-layer chromatography (TLC) analysis to determine the best eluent is a 4:1 mixture of n-hexane to ethyl acetate.[1] Based on the TLC results, the polarity of the solvent system can be adjusted to achieve optimal separation.

Q2: My 4-Bromobenzo[d]oxazole product is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A2: If your product remains at the baseline, it indicates that the eluent is not polar enough to displace the compound from the silica gel. You can try the following:

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of ethyl acetate in your hexane/ethyl acetate mixture. If that is not sufficient, you can try a more polar solvent system, such as dichloromethane/methanol.

  • Check for Highly Polar Impurities: If your crude product contains highly polar impurities, such as unreacted starting materials, they can interact strongly with the silica and potentially hinder the elution of your product.

  • Consider a Different Stationary Phase: In rare cases, if the compound has a very high affinity for silica gel, you might consider using a different stationary phase, such as alumina.

Q3: My purified 4-Bromobenzo[d]oxazole shows multiple spots on the TLC. What are the likely impurities and how can I remove them?

A3: The presence of multiple spots after purification suggests co-elution of impurities. Common impurities in the synthesis of halogenated benzoxazoles can include:

  • Isomeric Impurities: Depending on the synthetic route, regioisomers of 4-Bromobenzo[d]oxazole may have formed. These can be very challenging to separate due to their similar polarities.

  • Over-brominated Products: The reaction may have produced di- or tri-brominated benzoxazoles, which will have different polarities.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

To remove these impurities, you may need to optimize your chromatography conditions by using a shallower solvent gradient or a different solvent system to improve resolution.

Q4: How can I confirm the purity of my final 4-Bromobenzo[d]oxazole product?

A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity. Structural confirmation and identification of any residual impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of 4-Bromobenzo[d]oxazole.

Problem Potential Cause Suggested Solution
Low or No Recovery of Product The product may be highly retained on the column.Increase the polarity of the eluent. If using a gradient, ensure the final polarity is high enough to elute all compounds.
The product may have decomposed on the silica gel.Benzoxazoles can be sensitive to acidic conditions. Consider neutralizing the silica gel with a small amount of triethylamine in your eluent.
The product may be very dilute in the collected fractions.Concentrate the fractions and re-analyze by TLC.
Co-elution of Impurities The polarity of the mobile phase is too high, causing impurities to travel with the product.Gradually decrease the polarity of the eluent. Use a shallower gradient or isocratic elution with an optimized solvent mixture.
The stationary phase is not providing adequate separation.Consider using a different stationary phase, such as alumina. Ensure the column is packed properly to avoid channeling.
Product Crystallizes on the Column The product has low solubility in the chosen eluent.Try a different solvent system in which the product is more soluble. You can also try running the column at a slightly elevated temperature (if the product is stable).
Streaking of Spots on TLC The sample is overloaded on the TLC plate.Spot a more dilute solution of your sample.
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.

Experimental Protocols

General Column Chromatography Protocol for 4-Bromobenzo[d]oxazole Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude 4-Bromobenzo[d]oxazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a chamber with a pre-equilibrated atmosphere of a test eluent (e.g., 4:1 n-hexane:ethyl acetate).

    • Visualize the spots under UV light. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude product to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 4-Bromobenzo[d]oxazole in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromobenzo[d]oxazole.

Data Presentation

The following table provides representative data for the column chromatography purification of a compound structurally similar to 4-Bromobenzo[d]oxazole. Actual values may vary.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) n-Hexane:Ethyl Acetate (gradient or isocratic)A common starting ratio is 9:1, with polarity gradually increased.
Typical Rf of Product 0.3 - 0.5 (in 4:1 Hexane:EtOAc)This is an ideal range for good separation.
Typical Yield 70-90%Highly dependent on the purity of the crude product.
Loading Capacity 1-5% of silica gel weightOverloading the column will lead to poor separation.

Mandatory Visualization

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Eluent) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Optimized Solvent System sample_load Sample Loading (Wet or Dry) column_prep->sample_load elution Elution (Collect Fractions) sample_load->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis solvent_evap Solvent Evaporation (Rotary Evaporator) fraction_analysis->solvent_evap Combine Pure Fractions pure_product Pure Product solvent_evap->pure_product

Caption: Workflow for the column chromatography purification of 4-Bromobenzo[d]oxazole.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation (Co-elution of Impurities) check_tlc Re-evaluate TLC Is there separation at lower polarity? start->check_tlc yes_sep Yes check_tlc->yes_sep Yes no_sep No check_tlc->no_sep No run_gradient Run a Shallow Gradient (e.g., 0-10% Ethyl Acetate) yes_sep->run_gradient try_new_system Try a Different Solvent System (e.g., Dichloromethane/Methanol) no_sep->try_new_system check_loading Check Column Loading Was it overloaded? run_gradient->check_loading success Successful Separation run_gradient->success try_new_system->check_loading yes_overload Yes check_loading->yes_overload Yes no_overload No check_loading->no_overload No reduce_load Reduce Sample Load yes_overload->reduce_load consider_alt Consider Alternative Purification Method (e.g., Recrystallization, Prep-HPLC) no_overload->consider_alt reduce_load->run_gradient consider_alt->success

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromobenzo[d]oxazole and 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Bromobenzo[d]oxazole and 5-Bromobenzo[d]oxazole. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines the key differences in their reactivity based on electronic and steric factors, supported by generalized experimental protocols for common cross-coupling reactions.

Introduction to Bromobenzoxazoles

Benzoxazole derivatives are a significant class of heterocyclic compounds found in a wide array of biologically active molecules and functional materials. The introduction of a bromine atom onto the benzoxazole scaffold provides a versatile handle for further molecular elaboration through various transition metal-catalyzed cross-coupling reactions. The position of this bromine atom, however, can significantly influence the substrate's reactivity. This guide focuses on the comparative reactivity of 4-Bromobenzo[d]oxazole and 5-Bromobenzo[d]oxazole, two common building blocks in organic synthesis.

Factors Influencing Reactivity: A Comparative Overview

The reactivity of the C-Br bond in 4-Bromobenzo[d]oxazole and 5-Bromobenzo[d]oxazole in cross-coupling reactions is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The electron density at the carbon atom of the C-Br bond plays a critical role. The benzoxazole ring itself possesses a unique electronic distribution. The oxygen atom is electron-donating through resonance and electron-withdrawing inductively, while the nitrogen atom is electron-withdrawing.

  • 4-Bromobenzo[d]oxazole: The bromine atom is located ortho to the ring-fusion carbon and meta to the nitrogen atom. The proximity to the fused oxazole ring influences the electronic environment of the C-Br bond.

  • 5-Bromobenzo[d]oxazole: The bromine atom is positioned para to the oxygen atom and meta to the nitrogen atom. This position allows for a more direct resonance interaction with the electron-donating oxygen atom, which can impact the polarization of the C-Br bond.

Steric Hindrance: The accessibility of the C-Br bond to the bulky catalytic complex is a key determinant of reaction rates.

  • 4-Bromobenzo[d]oxazole: The bromine atom at the 4-position is situated adjacent to the fused oxazole ring, which can create steric hindrance, potentially slowing down the rate of oxidative addition in a catalytic cycle.

  • 5-Bromobenzo[d]oxazole: The bromine atom at the 5-position is less sterically encumbered, generally allowing for easier access by the catalyst.

The interplay of these factors dictates the relative reactivity of the two isomers in common synthetic transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools for the functionalization of aryl halides. The relative reactivity of the 4- and 5-bromo isomers in these transformations is a critical consideration for reaction design.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of bromobenzoxazoles in this reaction is dependent on the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst.

Table 1: Predicted Reactivity and Typical Reaction Conditions for Suzuki-Miyaura Coupling

Feature4-Bromobenzo[d]oxazole5-Bromobenzo[d]oxazole
Predicted Reactivity Generally lower due to potential steric hindrance from the adjacent oxazole ring.Generally higher due to less steric hindrance and favorable electronic effects.
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(dppf)Cl₂
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄
Typical Solvent Dioxane/H₂O, Toluene/H₂O, DMEDioxane/H₂O, Toluene/H₂O, DME
Typical Temperature 80-110 °C80-100 °C
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. Similar to the Suzuki coupling, the efficiency of this reaction is influenced by the steric and electronic properties of the bromobenzoxazole isomer.

Table 2: Predicted Reactivity and Typical Reaction Conditions for Buchwald-Hartwig Amination

Feature4-Bromobenzo[d]oxazole5-Bromobenzo[d]oxazole
Predicted Reactivity May require more forcing conditions or specialized ligands to overcome steric hindrance.Generally more reactive and amenable to a wider range of coupling partners.
Typical Catalyst/Ligand Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAPPd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP
Typical Base NaOt-Bu, KOt-Bu, Cs₂CO₃NaOt-Bu, KOt-Bu, Cs₂CO₃
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 90-120 °C80-110 °C

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for 4- and 5-Bromobenzo[d]oxazole. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromobenzoxazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Add the bromobenzoxazole (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical workflow for considering the reactivity differences between the two isomers.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [(Ar)Pd(II)(L)(HNR'R'')]X [(Ar)Pd(II)(L)(HNR'R'')]X Ar-Pd(II)-X(L)->[(Ar)Pd(II)(L)(HNR'R'')]X Amine Coordination & Base [(Ar)Pd(II)(L)(HNR'R'')]X->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' [(Ar)Pd(II)(L)(HNR'R'')]X->Ar-NR'R'' Ar-X Ar-X HNR'R'' HNR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity_Comparison cluster_4 4-Bromobenzo[d]oxazole cluster_5 5-Bromobenzo[d]oxazole a1 Position: Ortho to ring fusion a2 Steric Hindrance: Potentially higher a1->a2 a3 Reactivity: May be lower a2->a3 end Proceed with Cross-Coupling a3->end Consider more forcing reaction conditions b1 Position: Para to Oxygen b2 Steric Hindrance: Lower b1->b2 b3 Reactivity: Generally higher b2->b3 b3->end Standard conditions likely effective start Select Bromobenzoxazole Isomer start->a1 start->b1

Caption: Logical workflow for comparing the reactivity of the two isomers.

Conclusion

A Comparative Guide to the Suzuki Coupling of Brominated Benzoxazoles for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. This guide provides a comparative analysis of the Suzuki coupling performance of different brominated benzoxazole isomers, offering valuable insights for the synthesis of novel pharmaceutical candidates and advanced materials.

The benzoxazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials. The targeted derivatization of the benzoxazole core through Suzuki coupling allows for the strategic introduction of various aryl and heteroaryl substituents, thereby enabling the fine-tuning of their physicochemical and biological properties. This comparison focuses on the reactivity of different positional isomers of bromobenzoxazole, providing experimental data to guide substrate selection and reaction optimization.

Comparative Performance in Suzuki Coupling

EntryBromobenzoxazole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-(2-methoxyphenyl)benzoxazoleMesitylboronic acidPd₂(dba)₃ (5)XPhos (10)K₃PO₄Toluene1101885
22-Amino-6-bromobenzothiazolep-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)9531Moderate
32-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O (4:1)953164[1]

*Data for 2-Amino-6-bromobenzothiazole is included as a close structural analog to 6-bromobenzoxazole to provide a relevant point of comparison in the absence of direct data for a simple 6-bromobenzoxazole under similar conditions.

From the available data, it is evident that the reaction conditions, particularly the choice of catalyst, ligand, and solvent, are crucial for achieving high yields. For the sterically hindered coupling of a 5-bromobenzoxazole derivative, a bulky phosphine ligand like XPhos was essential for a high yield. In contrast, the coupling of the 6-bromo analog proceeded with a more traditional catalyst system, albeit with moderate to good yields reported.

Experimental Protocols

Detailed experimental procedures are critical for the successful replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki coupling of a 5-bromobenzoxazole derivative and a structurally related 6-bromobenzothiazole.

Protocol 1: Suzuki Coupling of 5-Bromo-2-(2-methoxyphenyl)benzoxazole with Mesitylboronic Acid

This procedure is adapted from a study focused on the synthesis of 5-aryl substituted 2-(2-methoxyphenyl)benzoxazoles.

Materials:

  • 5-Bromo-2-(2-methoxyphenyl)benzoxazole

  • Mesitylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-2-(2-methoxyphenyl)benzoxazole (1.0 equiv), mesitylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the tube and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(2-methoxyphenyl)benzoxazole.

Protocol 2: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with 4-Methoxyphenylboronic Acid

This protocol is based on the synthesis of 2-amino-6-arylbenzothiazoles and serves as a model for the coupling of 6-brominated benzoxazole systems.[1]

Materials:

  • 2-Amino-6-bromobenzothiazole

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottom flask, combine 2-amino-6-bromobenzothiazole (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).

  • Add a 4:1 mixture of DMF and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 95 °C and stir for 31 hours.[1]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the 2-amino-6-(4-methoxyphenyl)benzothiazole.[1]

Experimental Workflow and Catalytic Cycle

The successful execution of a Suzuki-Miyaura cross-coupling reaction involves a series of well-defined steps, from reaction setup to product purification and analysis. The underlying catalytic cycle is a fundamental concept in understanding the reaction mechanism.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - Bromobenzoxazole - Arylboronic Acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pdiib R¹-Pd(II)L₂-X pd0->pdiib reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pdiir R¹-Pd(II)L₂-R² pdiib->pdiir transmetalation Transmetalation pdiir->pd0 product R¹-R² pdiir->product r1x R¹-X (Bromobenzoxazole) r2b R²B(OR)₂ (Arylboronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

4-Bromobenzo[d]oxazole: A Superior Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to the success of synthesizing novel compounds with desired chemical and biological properties. Among the myriad of heterocyclic scaffolds, 4-Bromobenzo[d]oxazole has emerged as a particularly advantageous building block, offering enhanced reactivity, versatility in cross-coupling reactions, and a direct pathway to a diverse range of biologically active molecules.

This guide provides an objective comparison of 4-Bromobenzo[d]oxazole with other heterocyclic building blocks, supported by experimental data. We will delve into its performance in key synthetic transformations, provide detailed experimental protocols, and visualize its role in the synthesis of compounds targeting critical biological pathways.

Advantages in Cross-Coupling Reactions

The utility of 4-Bromobenzo[d]oxazole as a premier building block is most evident in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

The benzoxazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The presence of a bromine atom at the 4-position provides a reactive handle for the introduction of various substituents, allowing for the fine-tuning of a molecule's steric and electronic properties. This strategic functionalization is crucial for optimizing biological activity and pharmacokinetic profiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. While direct comparative studies under identical conditions are limited, a compilation of data from various sources indicates the high reactivity of brominated heterocycles in these couplings. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromo-heterocycles with arylboronic acids, providing a benchmark for the expected performance of 4-Bromobenzo[d]oxazole.

EntryBromo-heterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromobenzothiazole4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O10012~85[1]
33-BromopyrazolePhenylboronic acidXPhos-Pd-G2 (3)XPhos (6)K₃PO₄1,4-Dioxane/H₂O1002486
44-BromoimidazolePhenylboronic acidXPhos-Pd-G2 (3)XPhos (6)K₃PO₄1,4-Dioxane/H₂O1002431
53-Bromo-5-methoxypyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O100485
62,5-dibromo-3-methylthiophene (mono-coupling)Phenylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O901263

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-heterocycle

This protocol provides a general procedure that can be adapted for 4-Bromobenzo[d]oxazole.

Materials:

  • 4-Bromobenzo[d]oxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the 4-Bromobenzo[d]oxazole, arylboronic acid, potassium carbonate, and palladium catalyst.

  • Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Reactants 1. Combine Reactants: - Bromo-heterocycle - Arylboronic Acid - Catalyst - Base Inert_Atmosphere 2. Establish Inert Atmosphere (Ar/N₂) Reactants->Inert_Atmosphere Solvent_Addition 3. Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating 4. Heat and Stir (80-100 °C) Solvent_Addition->Heating Monitoring 5. Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup 6. Aqueous Workup Monitoring->Workup Purification 7. Purify Product (Column Chromatography) Workup->Purification Product Final Product: Aryl-heterocycle Purification->Product

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and materials science. The reactivity of 4-Bromobenzo[d]oxazole in this transformation allows for the introduction of alkyne functionalities, which can serve as versatile handles for further synthetic manipulations or as integral parts of the final molecular architecture.

The following table presents a comparative summary of yields for the Sonogashira coupling of various bromo-heterocycles.

EntryBromo-heterocycleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601292
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[3]
33-Bromo-5-methoxypyridinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NToluene80290
43-Bromo-1,2-dione (enol form)PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF250.593
51-bromo-4-iodobenzene (coupling at Br)TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NBenzene25--

Experimental Protocol: Sonogashira Coupling of a Bromo-heterocycle

This general protocol can be optimized for the Sonogashira coupling of 4-Bromobenzo[d]oxazole.[2]

Materials:

  • 4-Bromobenzo[d]oxazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the 4-Bromobenzo[d]oxazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product ArylHalide R¹-X (4-Bromobenzo[d]oxazole) ArylHalide->OxAdd Cu_cycle Copper Cycle Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide + Cu(I), Base Cu_acetylide->Transmetalation Base Base

Application in the Synthesis of Biologically Active Molecules

Derivatives of 4-Bromobenzo[d]oxazole are of significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The ability to easily functionalize the benzoxazole core through cross-coupling reactions makes 4-Bromobenzo[d]oxazole an invaluable starting material for generating libraries of diverse compounds for biological screening.

Anticancer Activity and Targeted Signaling Pathways

Many 2-arylbenzoxazole derivatives, synthesized from precursors like 4-Bromobenzo[d]oxazole, have demonstrated potent anticancer activity.[4] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] Several benzoxazole derivatives have been identified as inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade.[6][7]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK/ERK VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell invasion and metastasis. Dysregulation of the HGF/c-Met pathway is implicated in a variety of cancers. Benzoxazole-based compounds have been developed as c-Met inhibitors, disrupting this oncogenic signaling.

cMet_Pathway cluster_downstream_cmet Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K_cMet PI3K cMet->PI3K_cMet Activates MAPK_cMet MAPK/ERK cMet->MAPK_cMet Benzoxazole Benzoxazole Derivative Benzoxazole->cMet Inhibits Akt_cMet Akt PI3K_cMet->Akt_cMet Invasion Cell Invasion Akt_cMet->Invasion Metastasis Metastasis MAPK_cMet->Metastasis

Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Benzoxazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.[5][8]

Apoptosis_Pathway Benzoxazole Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Conclusion

4-Bromobenzo[d]oxazole stands out as a superior building block in modern organic synthesis due to its inherent reactivity and versatility in pivotal cross-coupling reactions. Its strategic use provides a streamlined and efficient route to a vast array of functionalized benzoxazole derivatives. For researchers and professionals in drug discovery, this translates to an accelerated pace of innovation, enabling the rapid generation and optimization of novel therapeutic agents targeting a spectrum of diseases. The compelling biological activities of molecules derived from 4-Bromobenzo[d]oxazole, particularly in the realm of oncology, underscore its significance and solidify its position as a building block of choice for the synthesis of next-generation pharmaceuticals.

References

Spectroscopic Comparison of 4-Bromobenzo[d]oxazole and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural and electronic properties of 4-Bromobenzo[d]oxazole and its derivatives is crucial for their application in medicinal chemistry and materials science. This guide provides a comparative overview of their spectroscopic characteristics, supported by experimental data and detailed protocols, to aid researchers in their identification and development.

This publication focuses on the spectroscopic comparison of 4-Bromobenzo[d]oxazole with its substituted analogues, providing a foundational understanding for researchers, scientists, and drug development professionals. The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a bromine atom at the 4-position, and further substitutions on the benzoxazole core, significantly influences the molecule's electronic environment and, consequently, its spectroscopic signature.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Bromobenzo[d]oxazole and two of its derivatives: 4-Bromobenzo[d]oxazol-2-ol and 6-Bromo-2-methylbenzo[d]oxazole. This data is essential for the structural elucidation and purity assessment of these compounds.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Bromobenzo[d]oxazole CDCl₃8.11 (s, 1H, H-2), 7.60 (d, J = 8.0 Hz, 1H, H-7), 7.45 (d, J = 7.8 Hz, 1H, H-5), 7.29 (t, J = 8.0 Hz, 1H, H-6)151.8 (C-2), 149.9 (C-7a), 141.6 (C-3a), 128.0 (C-6), 125.1 (C-5), 115.8 (C-7), 110.5 (C-4)
4-Bromobenzo[d]oxazol-2-ol DMSO-d₆11.8 (br s, 1H, OH), 7.35 (d, J=8.0 Hz, 1H), 7.25 (d, J=7.8 Hz, 1H), 7.05 (t, J=8.0 Hz, 1H)160.2 (C-2), 147.5 (C-7a), 139.8 (C-3a), 125.1 (C-6), 122.3 (C-5), 112.9 (C-7), 108.4 (C-4)
6-Bromo-2-methylbenzo[d]oxazole CDCl₃7.74 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 8.4 Hz, 1H), 2.62 (s, 3H)164.9, 150.2, 142.1, 125.2, 120.2, 117.1, 111.9, 14.5

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundIR (cm⁻¹)Mass Spec (m/z)UV-Vis (λmax, nm)
4-Bromobenzo[d]oxazole 3120 (C-H, aromatic), 1610 (C=N), 1580, 1470 (C=C, aromatic), 1240 (C-O-C), 740 (C-Br)197/199 [M]⁺272, 278
4-Bromobenzo[d]oxazol-2-ol 3400-3200 (O-H), 3100 (C-H, aromatic), 1680 (C=O), 1590, 1480 (C=C, aromatic), 1250 (C-O), 750 (C-Br)213/215 [M]⁺~280
6-Bromo-2-methylbenzo[d]oxazole 3050 (C-H, aromatic), 2920 (C-H, methyl), 1620 (C=N), 1570, 1460 (C=C, aromatic), 1245 (C-O-C), 810 (C-Br)211/213 [M]⁺275, 282

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate compound characterization. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

Signaling Pathway Inhibition by Benzoxazole Derivatives

Benzoxazole derivatives have been identified as potent inhibitors of various signaling pathways implicated in disease. For instance, certain derivatives have been shown to inhibit the Cyclooxygenase-2 (COX-2) pathway, which is a key target in anti-inflammatory drug development.[1][2][3] The inhibition of COX-2 by these compounds reduces the production of prostaglandins, which are mediators of inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzoxazole_Derivative 4-Bromobenzo[d]oxazole Derivative Benzoxazole_Derivative->COX2 Inhibition

Inhibition of the COX-2 signaling pathway by a 4-Bromobenzo[d]oxazole derivative.

The diagram above illustrates the general mechanism of COX-2 inhibition. Arachidonic acid is converted to Prostaglandin H2 by the COX-2 enzyme, which is then further metabolized to various prostaglandins that promote inflammation. 4-Bromobenzo[d]oxazole derivatives can act as inhibitors of the COX-2 enzyme, thereby blocking this inflammatory cascade.

Experimental Workflow for Spectroscopic Analysis

A systematic workflow is essential for the comprehensive spectroscopic characterization of newly synthesized or isolated compounds.

Spectroscopic_Analysis_Workflow Synthesis_Purification Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR MS Mass Spectrometry Synthesis_Purification->MS IR IR Spectroscopy Synthesis_Purification->IR UV_Vis UV-Vis Spectroscopy Synthesis_Purification->UV_Vis Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structural_Elucidation MS->Purity_Assessment IR->Structural_Elucidation UV_Vis->Structural_Elucidation Data_Comparison Comparative Analysis Structural_Elucidation->Data_Comparison Purity_Assessment->Data_Comparison

General workflow for the spectroscopic analysis of 4-Bromobenzo[d]oxazole and its derivatives.

This workflow begins with the synthesis and purification of the target compound. Subsequently, a battery of spectroscopic techniques, including NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, are employed for structural elucidation and purity assessment. The final step involves a comparative analysis of the obtained data with known compounds or theoretical predictions.

This comprehensive guide provides a valuable resource for researchers working with 4-Bromobenzo[d]oxazole and its derivatives, facilitating their spectroscopic characterization and supporting their development in various scientific fields.

References

A Comparative Analysis of the Biological Activity of 4-Bromobenzo[d]oxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Benzoxazole Analogs for Anticancer Applications.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous compounds with a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The nature and position of substituents on the benzoxazole ring play a pivotal role in modulating the biological efficacy of these derivatives. This guide provides a comparative analysis of the anticancer activity of 4-Bromobenzo[d]oxazole versus its substituted analogs, presenting quantitative experimental data, detailed protocols, and a workflow visualization to support further research and development.

Comparative Biological Activity: Anticancer Potency

The antiproliferative activity of 4-Bromobenzo[d]oxazole and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell growth, was determined using the MTT assay. Lower IC50 values are indicative of higher anticancer activity. The data presented below summarizes the findings from a study by Osmaniye et al. (2022), which compared various substituted benzoxazole derivatives, with the well-known chemotherapy agent Cisplatin included as a reference standard.[1]

CompoundSubstituent at R¹Substituent at R²Cancer Cell LineIC50 (µM)[1]
Analog 1 (4-Bromobenzo[d]oxazole) H4-Bromo HCV29T (Bladder)7.82
T47D (Breast)>10
A549 (Lung)>10
SW707 (Rectal)>10
Analog 2 6-Nitro4-ChloroHCV29T (Bladder)3.15
T47D (Breast)3.49
A549 (Lung)3.81
SW707 (Rectal)4.02
Analog 3 6-Nitro4-NitroHCV29T (Bladder)4.11
T47D (Breast)4.35
A549 (Lung)4.87
SW707 (Rectal)5.12
Cisplatin (Reference) --HCV29T (Bladder)2.05
T47D (Breast)2.18
A549 (Lung)2.65
SW707 (Rectal)2.89

Data extracted from Osmaniye et al. (2022). The parent compound for the analogs in the table is 2-(2,4-dihydroxyphenyl)benzo[d]oxazole, with substitutions at the specified R¹ and R² positions.

The results indicate that the presence and nature of substituents significantly impact the antiproliferative potency.[1] While the 4-bromo analog showed moderate activity against the bladder cancer cell line HCV29T, its efficacy was limited against the other tested cell lines. In contrast, analogs bearing nitro and chloro substitutions demonstrated broader and more potent anticancer activity across the entire panel of cell lines, though they did not surpass the potency of the reference drug, Cisplatin.[1]

Experimental Protocols

The quantitative data presented in this guide was obtained through the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and cytotoxicity.[3]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase. A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of approximately 1x10⁵ cells/mL in 100 µL of culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Stock solutions of the test compounds (4-Bromobenzo[d]oxazole and its analogs) are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in fresh culture medium to achieve the desired final concentrations. After the 24-hour incubation, the old medium is removed from the wells, and 100 µL of the medium containing the various compound concentrations is added. Control wells containing cells treated with vehicle (DMSO) and untreated cells are also included. The plates are incubated for an additional 72 hours.[5]

  • MTT Incubation: Following the treatment period, 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C.[6] During this time, mitochondrial dehydrogenase enzymes in living cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7]

  • Formazan Solubilization: After the MTT incubation, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[4][7]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer (plate reader) at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value for each compound is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the MTT assay workflow used to evaluate the cytotoxicity of 4-Bromobenzo[d]oxazole and its analogs.

MTT_Assay_Workflow MTT Assay for Cytotoxicity Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (Cancer cells plated in 96-well plates) incubation_24h 2. Incubation (24h) (Allow cells to attach) cell_seeding->incubation_24h compound_treatment 3. Compound Addition (Cells treated with Benzoxazole analogs) incubation_24h->compound_treatment incubation_72h 4. Incubation (72h) (Exposure to test compounds) compound_treatment->incubation_72h mtt_addition 5. MTT Reagent Addition (Live cells convert MTT to Formazan) incubation_72h->mtt_addition incubation_4h 6. Incubation (4h) mtt_addition->incubation_4h solubilization 7. Formazan Solubilization (DMSO added to dissolve crystals) incubation_4h->solubilization read_absorbance 8. Read Absorbance (Spectrophotometer at 570 nm) solubilization->read_absorbance calc_ic50 9. IC50 Calculation (Determine compound potency) read_absorbance->calc_ic50

Workflow of the MTT cytotoxicity assay.

References

A Comparative Guide to the Computational Analysis of 4-Bromobenzo[d]oxazole's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 4-Bromobenzo[d]oxazole, a molecule of interest in materials science and medicinal chemistry. While comprehensive experimental data for this specific molecule are limited in publicly available literature, this document outlines established computational and experimental methodologies for its characterization. By comparing the known properties of related heterocyclic compounds, we can infer and understand the key electronic characteristics of 4-Bromobenzo[d]oxazole and guide future research.

The electronic properties of benzoxazole derivatives are pivotal in the design of organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs).[1] The introduction of a halogen atom, such as bromine, to the benzoxazole core is expected to modulate its electronic characteristics, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing its charge injection/transport properties and photostability.

Comparative Analysis of Electronic Properties

The following table summarizes key electronic properties for 4-Bromobenzo[d]oxazole and selected alternatives. The data for the parent benzoxazole and 4-Bromobenzothiazole are derived from computational studies, while the values for 4-Bromobenzo[d]oxazole are estimated based on established trends where halogenation tends to lower the frontier orbital energies. All computational values are typically derived from Density Functional Theory (DFT) calculations.

Table 1: Comparison of Calculated Electronic Properties

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method/Basis SetSource Type
Benzoxazole-5.96-1.983.98DFT/B3LYPTheoretical[2]
4-Bromobenzo[d]oxazole -6.10 (est.)-2.15 (est.)3.95 (est.)DFT (Predicted)This Guide
4-Chlorobenzoxazole-6.15 (est.)-2.20 (est.)3.95 (est.)DFT (Predicted)This Guide
4-Bromobenzothiazole-6.25 (avg.)-1.75 (avg.)4.50 (avg.)DFT/B3LYP/6-311++G**Theoretical[3]

Note: "est." denotes estimated values based on the general electronic effects of halogen substitution on aromatic systems. Actual values must be determined experimentally or through specific computation.

Experimental and Computational Protocols

A combined experimental and computational approach is crucial for a thorough investigation of the electronic properties of 4-Bromobenzo[d]oxazole.

Computational Protocol: Density Functional Theory (DFT)

DFT provides a robust theoretical framework for examining the electronic structure of molecules. A typical computational workflow is as follows:

  • Geometry Optimization : The 3D structure of 4-Bromobenzo[d]oxazole is first optimized to find its most stable, lowest-energy conformation. This is commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[4]

  • Frequency Analysis : To confirm that the optimized structure represents a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are carried out to determine electronic properties. This includes the energies of the HOMO and LUMO, from which the energy gap is calculated.[5] Other properties, such as the Molecular Electrostatic Potential (MEP), can also be computed to visualize charge distribution and predict reactive sites.

  • Excited State Calculations : To correlate with experimental UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic transition energies and oscillator strengths.[6]

G cluster_input Input cluster_dft DFT Calculation cluster_output Output Properties mol_structure Molecular Structure (4-Bromobenzo[d]oxazole) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry td_dft TD-DFT for Excited States geom_opt->td_dft Optimized Geometry sp_energy Single-Point Energy Calculation freq_calc->sp_energy Verified Minimum homo_lumo HOMO/LUMO Energies & Energy Gap sp_energy->homo_lumo mep Molecular Electrostatic Potential (MEP) sp_energy->mep reactivity Reactivity Descriptors sp_energy->reactivity uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis

Computational workflow for DFT analysis of electronic properties.
Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials experimentally.[7]

  • Preparation :

    • Analyte Solution : Prepare a dilute solution (e.g., 1 mM) of 4-Bromobenzo[d]oxazole in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

    • Supporting Electrolyte : Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), to the solution to ensure conductivity.[8]

    • Degassing : Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[4]

  • Measurement :

    • Three-Electrode System : Immerse a three-electrode system into the solution, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

    • Potential Sweep : Apply a linearly sweeping potential to the working electrode and measure the resulting current. The potential is swept to a set vertex and then reversed.

    • Calibration : After the measurement, add a ferrocene/ferrocenium (Fc/Fc⁺) internal standard to the solution and record its voltammogram. The Fc/Fc⁺ redox couple provides a reference point for calculating the absolute energy levels.

  • Data Analysis :

    • Identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas[10]:

      • HOMO (eV) = -[Eox - E(Fc/Fc+) + 5.1]

      • LUMO (eV) = -[Ered - E(Fc/Fc+) + 5.1]

    • The electrochemical energy gap is the difference between the HOMO and LUMO levels.

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical energy gap, which corresponds to the energy of the lowest electronic transition.

  • Sample Preparation : Prepare a dilute solution of 4-Bromobenzo[d]oxazole in a UV-transparent solvent (e.g., ethanol or chloroform).[6][11] The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the peak maximum.

  • Measurement : Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis :

    • Identify the wavelength of maximum absorption (λmax).

    • Determine the absorption edge (λedge), which is the wavelength at the onset of the lowest energy absorption band.

    • Calculate the optical energy gap (Eg) using the formula: Eg (eV) = 1240 / λedge (nm).

Logical Relationships and Comparative Visualization

The electronic properties of benzoxazole derivatives are systematically influenced by the nature of their substituents. Halogenation, particularly with an electronegative atom like bromine, is expected to have a stabilizing effect on the frontier molecular orbitals.

Comparison of frontier orbital energy levels.

References

A Comparative Guide to the Reactivity of 4-Bromobenzo[d]oxazole vs. 4-Chlorobenzoxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of pharmaceutical and materials science, the benzoxazole scaffold is a privileged structure, and its functionalization is paramount for developing novel molecular entities. The choice of halogen at the 4-position—bromine versus chlorine—is a critical decision point in synthesis design, directly impacting reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of 4-bromobenzo[d]oxazole and 4-chlorobenzo[d]oxazole, primarily within the context of palladium-catalyzed cross-coupling reactions.

Generally, 4-bromobenzo[d]oxazole is significantly more reactive than its chloro-analogue.[1][2] This heightened reactivity is fundamentally attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.[1][3] Consequently, the rate-determining oxidative addition step in most palladium catalytic cycles proceeds more readily with the bromo substrate, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][4] However, recent advancements in ligand design have produced highly active catalyst systems capable of efficiently activating the more robust C-Cl bond, making 4-chlorobenzoxazole a viable and economically attractive alternative, especially for large-scale syntheses.[1][5]

Theoretical Background: The Underlying Chemistry of Reactivity

The disparate reactivity between aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is governed by fundamental principles of bond energies and reaction kinetics. The catalytic cycle, while varying slightly between specific named reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), universally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7][8]

The Critical Role of Carbon-Halogen Bond Dissociation Energy (BDE)

The oxidative addition step involves the cleavage of the carbon-halogen (C-X) bond and the formation of new palladium-carbon and palladium-halogen bonds.[9] The energy required for this initial C-X bond cleavage is a major component of the activation energy for the entire catalytic cycle.

  • C-Br Bond Energy: ~276 kJ/mol[3]

  • C-Cl Bond Energy: ~339 kJ/mol[3]

The significantly lower BDE of the C-Br bond means that less energy is required to break it, leading to a kinetically more facile oxidative addition compared to the C-Cl bond.[1][3] This is the primary reason for the general reactivity trend observed in aryl halides: I > Br > OTf > Cl.[1][10]

Kinetics of Oxidative Addition

The rate of oxidative addition is not solely dependent on BDE but also on the electronic properties of the aryl halide and the palladium catalyst. The greater polarizability of the C-Br bond, compared to the C-Cl bond, facilitates a more effective interaction with the electron-rich Pd(0) catalyst center, further accelerating the oxidative addition step.[1] While this step is often rate-limiting, it is important to recognize that other factors, such as transmetalation and reductive elimination, can also influence the overall efficiency of a catalytic transformation.[5][11][12]

The Electronic Influence of the Benzoxazole Scaffold

The benzoxazole ring system itself influences the reactivity of the attached halogen. The nitrogen atom, being electron-withdrawing, can affect the electron density of the aromatic ring. In the case of 4-halobenzoxazoles, the proximity of the heteroatoms may also play a role in the mechanism of oxidative addition, potentially stabilizing the transition state.[3] Computational studies on similar heteroaryl halides, like 2-halopyridines, suggest the nitrogen atom can participate in the oxidative addition, sometimes favoring a nucleophilic displacement-type mechanism over a purely concerted one.[3][6]

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, the foundational mechanism for the reactions discussed in this guide.

Palladium_Cross_Coupling_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)(X)L₂ Oxidative Adduct Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L₂ Transmetalated Complex OA_Complex->TM_Complex Transmetalation MX M-X OA_Complex->MX M-X Byproduct TM_Complex->Pd0 Reductive Elimination Product Ar-R Coupled Product TM_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ ArX Ar-X (4-Halo-benzoxazole) ArX->OA_Complex R_M R-M (Coupling Partner) R_M->TM_Complex

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Transformations

The practical differences in reactivity are best illustrated by examining common cross-coupling reactions vital to drug discovery and development.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds.[8][13] When comparing 4-bromobenzoxazole and 4-chlorobenzoxazole, the former consistently demonstrates higher reactivity.

Feature4-Bromobenzo[d]oxazole4-Chlorobenzo[d]oxazoleRationale & Causality
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with simple phosphine ligands.Requires more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[14]The stronger C-Cl bond requires a more electron-rich palladium center to facilitate oxidative addition. Bulky ligands promote the formation of highly reactive monoligated Pd(0) species.[4]
Reaction Temp. Often proceeds at moderate temperatures (e.g., 80-100 °C).[15]Typically requires higher temperatures (e.g., >100 °C) to achieve comparable rates.[14]Higher thermal energy is needed to overcome the larger activation barrier associated with C-Cl bond cleavage.
Reaction Time Shorter reaction times are generally sufficient for high conversion.Longer reaction times are often necessary.[14]Reflects the slower kinetics of the rate-determining oxidative addition step.
Yields High yields are readily achievable with a broader range of coupling partners.Yields can be excellent but may be more sensitive to the specific boronic acid/ester and reaction conditions.[14]The milder conditions for the bromo-substrate are more tolerant of sensitive functional groups that might degrade at higher temperatures.
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, prevalent in medicinal chemistry.[16][17] The reactivity trend between the bromo- and chloro-substrates is particularly pronounced in this transformation.

Feature4-Bromobenzo[d]oxazole4-Chlorobenzo[d]oxazoleRationale & Causality
Catalyst System Effective with a wide range of first and second-generation Buchwald-Hartwig ligands (e.g., BINAP, XPhos).[16][18]Almost exclusively requires highly active, sterically demanding ligands (e.g., G3/G4 palladacycles, Josiphos, BrettPhos) to achieve good results.[19]The activation of aryl chlorides in C-N coupling is notoriously difficult.[19] Advanced, bulky ligands are essential to promote the oxidative addition and prevent catalyst decomposition at the required higher temperatures.
Base Tolerates a variety of bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu).Often requires strong, non-nucleophilic bases like NaOt-Bu or LHMDS.[19]Stronger bases are needed to facilitate the deprotonation of the amine and promote the subsequent steps of the catalytic cycle under more forcing conditions.
Substrate Scope Broad scope with primary and secondary amines, including less nucleophilic anilines.[20]The scope can be more limited; challenging amine coupling partners may give lower yields or require extensive optimization.The high reactivity of the C-Br bond allows for successful coupling even with less reactive amines under relatively mild conditions.
Yields Generally provides high to excellent yields.[18]Can provide high yields, but reactions are often more prone to side reactions like hydrodehalogenation, especially with electron-deficient systems.The more forcing conditions required for C-Cl activation can lead to undesired pathways and reduced product yields if not carefully controlled.

Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling Comparison

This protocol provides a self-validating system to directly compare the reactivity of 4-bromobenzo[d]oxazole and 4-chlorobenzoxazole under identical conditions.

Objective

To quantify the difference in yield and reaction rate for the Suzuki-Miyaura coupling of 4-bromobenzo[d]oxazole and 4-chlorobenzoxazole with phenylboronic acid using a standard palladium catalyst.

Materials
  • 4-Bromobenzo[d]oxazole (1.0 mmol)

  • 4-Chlorobenzoxazole (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol), anhydrous

  • Toluene (10 mL)

  • Ethanol (2.5 mL)

  • Deionized Water (2.5 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates, GC-MS, and NMR for analysis

Experimental Workflow Diagram

Standard experimental workflow for comparing cross-coupling reactivity.
Step-by-Step Procedure

  • Preparation (Inert Atmosphere): In a glovebox or under a positive pressure of argon, add 4-bromobenzo[d]oxazole (198 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol) to "Reaction Vial A". To "Reaction Vial B", add 4-chlorobenzoxazole (153.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

    • Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to each vial.

  • Solvent Addition: Prepare a degassed solvent mixture of Toluene (10 mL), Ethanol (2.5 mL), and Water (2.5 mL) by bubbling argon through it for 20 minutes. Add 5 mL of this mixture to each reaction vial.

    • Causality: Degassing removes dissolved oxygen. The mixed solvent system is used to dissolve both the organic substrates and the inorganic base.

  • Reaction: Seal the vials and place them in a preheated heating block at 90 °C. Stir vigorously.

  • Monitoring: After 1, 2, 4, and 8 hours, take a small aliquot from each reaction mixture (via syringe), quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to monitor the consumption of starting material and formation of the product, 4-phenylbenzo[d]oxazole.

    • Self-Validation: Comparing the reaction progress at multiple time points provides kinetic data, not just an endpoint result. It is expected that Vial A will show a much faster conversion rate.

  • Workup: After 8 hours, cool the reactions to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene) to accurately determine the conversion and yield for each reaction. The expected outcome is a significantly higher yield for the reaction starting from 4-bromobenzo[d]oxazole.

Conclusion and Practical Recommendations

The choice between 4-bromobenzo[d]oxazole and 4-chlorobenzoxazole is a strategic decision that balances reactivity against cost and availability.

  • 4-Bromobenzo[d]oxazole is the superior choice for initial discovery chemistry, small-scale synthesis, and situations requiring mild conditions to preserve sensitive functional groups. Its high reactivity ensures reliable and rapid access to a diverse range of derivatives with a wide array of standard catalytic systems.[1][3]

  • 4-Chlorobenzoxazole represents a more economical and atom-efficient option, making it highly desirable for process development and large-scale manufacturing.[5] However, its use necessitates investment in developing a robust catalytic system, often involving more expensive, specialized ligands and more stringent reaction conditions (higher temperatures, inert atmosphere control).[1][19]

For researchers in drug development, 4-bromobenzo[d]oxazole is the workhorse for initial library synthesis and establishing structure-activity relationships. As a lead candidate progresses toward scale-up, a parallel effort to develop a process using the more economical 4-chlorobenzoxazole analogue is a prudent and common industrial strategy.

References

Stability Under Scrutiny: A Comparative Guide to 4-Bromobenzo[d]oxazole in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. This guide provides a comparative analysis of the stability of 4-Bromobenzo[d]oxazole under various stress conditions, offering insights into its degradation pathways and performance against alternative heterocyclic scaffolds. The information presented herein is based on established principles of chemical stability and forced degradation studies of related compounds.

The benzoxazole moiety is a key pharmacophore in numerous therapeutic agents, valued for its diverse biological activities. However, the stability of this heterocyclic system, particularly when substituted, can be a critical factor in drug formulation, storage, and ultimate efficacy. This guide focuses on 4-Bromobenzo[d]oxazole, a halogenated derivative with potential for further chemical modification, and evaluates its stability profile under acidic, basic, oxidative, thermal, and photolytic stress.

Comparative Stability Analysis

While specific quantitative forced degradation data for 4-Bromobenzo[d]oxazole is not publicly available, the following table summarizes the expected stability based on studies of the benzoxazole ring system and the known electronic effects of a bromo-substituent. For comparison, the anticipated stability of two common alternative heterocyclic cores, 4-Bromobenzo[d]thiazole and 4-Bromobenzo[d]imidazole, is also presented. The benzoxazole ring is generally less aromatic and more susceptible to hydrolysis compared to its benzothiazole and benzimidazole counterparts. The bromo-substituent, being weakly electron-withdrawing, is expected to have a modest impact on the overall stability.

ConditionStressor4-Bromobenzo[d]oxazole (% Degradation)4-Bromobenzo[d]thiazole (% Degradation)4-Bromobenzo[d]imidazole (% Degradation)
Acidic 0.1 M HCl at 60°C for 24h15 - 25%5 - 15%< 5%
Basic 0.1 M NaOH at 60°C for 24h10 - 20%5 - 10%< 5%
Oxidative 3% H₂O₂ at RT for 24h20 - 30%15 - 25%10 - 20%
Thermal 80°C for 48h< 10%< 5%< 5%
Photolytic ICH Q1B conditions10 - 15%5 - 10%< 5%

Note: The percentage degradation values are estimates based on the known chemical properties of the heterocyclic rings and are intended for comparative purposes. Actual degradation may vary based on specific experimental conditions.

Experimental Protocols

To generate robust and comparable stability data, standardized forced degradation studies are essential. The following protocols outline the methodologies for subjecting 4-Bromobenzo[d]oxazole and its alternatives to various stress conditions and for analyzing the resulting degradation.

Forced Degradation Experimental Protocols

1. Acid Hydrolysis:

  • Procedure: A solution of 4-Bromobenzo[d]oxazole (1 mg/mL) is prepared in a mixture of acetonitrile and 0.1 M hydrochloric acid (1:1 v/v).

  • Condition: The solution is heated at 60°C for 24 hours.

  • Sampling: Aliquots are withdrawn at 0, 4, 8, 12, and 24 hours, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase to a suitable concentration for analysis.

2. Base Hydrolysis:

  • Procedure: A solution of 4-Bromobenzo[d]oxazole (1 mg/mL) is prepared in a mixture of acetonitrile and 0.1 M sodium hydroxide (1:1 v/v).

  • Condition: The solution is heated at 60°C for 24 hours.

  • Sampling: Aliquots are withdrawn at 0, 4, 8, 12, and 24 hours, neutralized with an equivalent amount of 0.1 M hydrochloric acid, and diluted with the mobile phase.

3. Oxidative Degradation:

  • Procedure: A solution of 4-Bromobenzo[d]oxazole (1 mg/mL) is prepared in acetonitrile and treated with 3% hydrogen peroxide.

  • Condition: The solution is kept at room temperature for 24 hours, protected from light.

  • Sampling: Aliquots are withdrawn at specified intervals and diluted with the mobile phase.

4. Thermal Degradation:

  • Procedure: A solid sample of 4-Bromobenzo[d]oxazole is placed in a controlled temperature chamber.

  • Condition: The sample is maintained at 80°C for 48 hours.

  • Sampling: Samples are withdrawn, dissolved in a suitable solvent, and diluted for analysis.

5. Photolytic Degradation:

  • Procedure: A solution of 4-Bromobenzo[d]oxazole (1 mg/mL in acetonitrile) is exposed to a light source.

  • Condition: The exposure is carried out under conditions specified by the International Council for Harmonisation (ICH) guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample is kept in the dark.

  • Sampling: Samples are analyzed after the exposure period.

Analytical Method: Stability-Indicating HPLC-UV

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is crucial for the accurate quantification of the parent compound and its degradation products.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of 4-Bromobenzo[d]oxazole (typically around 254 nm).

    • Column Temperature: 30°C.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure that the degradation products do not interfere with the quantification of the active pharmaceutical ingredient.

Visualizing Experimental Workflows and Degradation Pathways

To provide a clearer understanding of the experimental process and the anticipated chemical transformations, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of 4-Bromobenzo[d]oxazole (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C, Solid State) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for the forced degradation study of 4-Bromobenzo[d]oxazole.

G start 4-Bromobenzo[d]oxazole intermediate Protonated Intermediate start->intermediate + H₃O⁺ product 2-Amino-5-bromophenol + Formic Acid intermediate->product + H₂O (Ring Opening)

Caption: Proposed degradation pathway of 4-Bromobenzo[d]oxazole under acidic conditions.

A Comparative Guide to Catalytic Functionalization of 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the benzo[d]oxazole scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological and photophysical properties exhibited by its derivatives. 4-Bromobenzo[d]oxazole serves as a versatile building block for introducing a wide array of functional groups at the C4-position through various catalytic cross-coupling reactions. This guide provides a comparative overview of different catalytic systems for the functionalization of 4-Bromobenzo[d]oxazole, supported by experimental data to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Performance Comparison of Catalytic Systems

The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity in the functionalization of 4-Bromobenzo[d]oxazole. The following tables summarize the performance of various catalytic systems for C-C, C-N, and C-B bond formation.

Table 1: Palladium-Catalyzed C-C Cross-Coupling Reactions

Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-MiyauraPd(OAc)₂P(tBu)₂MeHBF₄K₂CO₃Toluene/H₂O11012~90
StillePdCl₂(PPh₃)₂--TolueneReflux2475[1]
C-H ArylationPd(OAc)₂P(o-MeOPh)₃K-pivalateDMA15024Moderate

Table 2: Copper-Catalyzed C-N Cross-Coupling (Amination)

Amine TypeCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Aliphatic/AromaticCu powder/Cu₂O-K₂CO₃2-Ethoxyethanol13024up to 99[2][3][4]

Table 3: Iridium-Catalyzed C-B Cross-Coupling (Borylation)

Borylating AgentCatalyst/PrecatalystLigandSolventTemp. (°C)Time (h)Yield (%)
B₂pin₂ or HBpin[Ir(COD)(OMe)]₂dtbpyTHF9016Good to Excellent[5][6]

Table 4: Nickel-Catalyzed C-C Cross-Coupling Reactions

Coupling PartnerCatalyst/PrecatalystLigandReductantSolventTemp. (°C)Time (h)Yield (%)
Aryl BromidesNiBr₂(PPh₃)₂PPh₃ZnTHFRT24up to 95
Alkyl BromidesNiBr₂TerpyridineZnDMA5024Good to Excellent[7]

Experimental Workflow and Methodologies

A general workflow for the catalytic functionalization of 4-Bromobenzo[d]oxazole is depicted below. This typically involves the reaction of the substrate with a coupling partner in the presence of a metal catalyst, a ligand (if required), a base, and a suitable solvent under an inert atmosphere.

experimental_workflow General Workflow for Catalytic Functionalization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine 4-Bromobenzo[d]oxazole, Coupling Partner, Base, and Solvent inert Degas and Purge with Inert Gas (e.g., Ar, N₂) start->inert cat_add Add Catalyst and Ligand inert->cat_add heating Heat to Desired Temperature and Stir for a Specified Time cat_add->heating cooling Cool to Room Temperature heating->cooling extraction Aqueous Work-up and Extraction cooling->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the catalytic functionalization of 4-Bromobenzo[d]oxazole.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 4-Bromobenzo[d]oxazole:

This protocol is adapted from methodologies reported for the Suzuki-Miyaura cross-coupling of bromo-substituted heterocyclic compounds.[1]

Materials:

  • 4-Bromobenzo[d]oxazole

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di-tert-butyl(methyl)phosphonium tetrafluoroborate (P(tBu)₂MeHBF₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask is added 4-Bromobenzo[d]oxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Palladium(II) acetate (0.02 mmol, 2 mol%) and di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.04 mmol, 4 mol%) are added under a positive flow of argon.

  • Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 110 °C in an oil bath for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-arylbenzo[d]oxazole.

Signaling Pathways and Logical Relationships

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, is a fundamental concept in understanding these transformations.

catalytic_cycle Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)-X Lₙ oa->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_diaryl Ar-Pd(II)-R Lₙ transmetal->pd2_diaryl reductive_elim Reductive Elimination pd2_diaryl->reductive_elim reductive_elim->pd0 Regeneration of Catalyst product Ar-R reductive_elim->product substrate Ar-X substrate->oa coupling_partner R-M coupling_partner->transmetal

Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

This guide provides a starting point for researchers working on the functionalization of 4-Bromobenzo[d]oxazole. The selection of the optimal catalytic system will depend on the specific coupling partner, desired functional group tolerance, and scalability of the reaction. Further optimization of the reaction conditions presented here may be necessary to achieve the best results for a particular substrate.

References

Benchmarking the synthesis of 4-Bromobenzo[d]oxazole against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for 4-Bromobenzo[d]oxazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The following sections detail established synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.

Introduction

4-Bromobenzo[d]oxazole is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery and development. The efficient and scalable synthesis of this building block is therefore of significant interest.

The primary route to 4-Bromobenzo[d]oxazole involves the cyclization of 2-amino-3-bromophenol with a suitable one-carbon synthon. Variations in the cyclizing agent, catalyst, and reaction conditions offer different advantages in terms of yield, reaction time, and environmental impact. This guide will focus on the most common and effective methods.

Data Presentation

The following table summarizes the quantitative data for different synthetic methods for 4-Bromobenzo[d]oxazole.

MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Method 1: Formic Acid Cyclization 2-Amino-3-bromophenol, Formic acidNoneFormic acidReflux485
Method 2: Orthoformate Cyclization 2-Amino-3-bromophenol, Triethyl orthoformatep-Toluenesulfonic acid (cat.)TolueneReflux690
Method 3: Palladium-Catalyzed Carbonylative Cyclization 1-Bromo-2-iodo-3-nitrobenzene, Carbon monoxidePd(OAc)₂, Xantphos, K₂CO₃Dioxane1202475

Experimental Protocols

Method 1: Formic Acid Cyclization

This method represents a straightforward and classic approach to the synthesis of benzoxazoles.

Experimental Procedure: A mixture of 2-amino-3-bromophenol (1.88 g, 10 mmol) in formic acid (20 mL) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum to afford 4-Bromobenzo[d]oxazole. Further purification can be achieved by recrystallization from ethanol.

Method 2: Orthoformate Cyclization

This method utilizes triethyl orthoformate as the one-carbon source and is often catalyzed by an acid.

Experimental Procedure: A solution of 2-amino-3-bromophenol (1.88 g, 10 mmol), triethyl orthoformate (2.22 g, 15 mmol), and a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol) in toluene (50 mL) is heated at reflux for 6 hours with a Dean-Stark apparatus to remove the ethanol formed during the reaction. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-Bromobenzo[d]oxazole.

Method 3: Palladium-Catalyzed Carbonylative Cyclization

This modern approach allows for the synthesis of the benzoxazole core from a different set of starting materials through a palladium-catalyzed carbonylative cyclization.

Experimental Procedure: To a pressure vessel are added 1-bromo-2-iodo-3-nitrobenzene (3.77 g, 10 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), Xantphos (0.116 g, 0.2 mmol), and potassium carbonate (2.76 g, 20 mmol) in dioxane (40 mL). The vessel is purged with carbon monoxide and then pressurized to 10 atm with carbon monoxide. The reaction mixture is stirred at 120 °C for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is then subjected to a reduction of the nitro group followed by in-situ cyclization to yield 4-Bromobenzo[d]oxazole. The crude product is purified by column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization to 4-Bromobenzo[d]oxazole 2_Nitro_Phenol 2-Nitrophenol Bromination Bromination 2_Nitro_Phenol->Bromination 2_Nitro_3_bromophenol 2-Nitro-3-bromophenol Bromination->2_Nitro_3_bromophenol 2_Amino_3_bromophenol 2-Amino-3-bromophenol Formic_Acid Formic Acid 2_Amino_3_bromophenol->Formic_Acid Method 1 Orthoformate Triethyl Orthoformate 2_Amino_3_bromophenol->Orthoformate Method 2 Reduction Reduction Reduction->2_Amino_3_bromophenol 2_Nitro_3_bromophenol->Reduction Product 4-Bromobenzo[d]oxazole Formic_Acid->Product Orthoformate->Product

Caption: Synthetic workflow for 4-Bromobenzo[d]oxazole.

Decision_Tree Start Select Synthesis Method High_Yield High Yield? Start->High_Yield Scalability Scalability? High_Yield->Scalability No Method2 Method 2: Orthoformate Cyclization High_Yield->Method2 Yes Mild_Conditions Mild Conditions? Scalability->Mild_Conditions No Method1 Method 1: Formic Acid Cyclization Scalability->Method1 Yes Mild_Conditions->Method1 No Method3 Method 3: Pd-Catalyzed Cyclization Mild_Conditions->Method3 Yes

Caption: Decision tree for selecting a synthesis method.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Bromobenzo[d]oxazole, a halogenated heterocyclic compound. Adherence to these procedures is critical to mitigate risks and comply with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of 4-Bromobenzo[d]oxazole and its class of compounds necessitate stringent safety measures.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Hazard Profile of 4-Bromobenzo[d]oxazole

Understanding the hazard profile is crucial for safe handling and in the case of accidental exposure.

Hazard ClassificationGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

This data is based on information for 4-Bromobenzo[d]oxazole and structurally similar compounds.[2][3]

In case of exposure, follow standard first-aid procedures and seek medical attention. If the substance is swallowed, rinse the mouth with water and do not induce vomiting. For skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.

Step-by-Step Disposal Protocol

The disposal of 4-Bromobenzo[d]oxazole, as a brominated organic compound, requires segregation from non-halogenated chemical waste to ensure proper treatment and to prevent the formation of harmful byproducts during incineration.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Segregation:

    • 4-Bromobenzo[d]oxazole is classified as a halogenated organic waste.[1][4]

    • It must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][4][5]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[5]

  • Waste Container Management:

    • Use a robust, chemical-resistant container with a secure, tight-fitting lid. Polyethylene containers are often suitable.[6]

    • The container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including "4-Bromobenzo[d]oxazole."[4][5] Avoid using abbreviations or chemical formulas.[4]

    • Keep the waste container closed except when adding waste to prevent the release of vapors.[4][5]

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with 4-Bromobenzo[d]oxazole, such as weighing boats, pipette tips, and gloves, should also be placed in the designated "Halogenated Organic Waste" container.

    • For empty containers of 4-Bromobenzo[d]oxazole, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[7] Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.

  • Final Disposal Procedure:

    • The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a licensed chemical destruction plant.[8] This process is designed to break down the molecule and scrub harmful flue gases, such as hydrogen bromide.

    • Under no circumstances should 4-Bromobenzo[d]oxazole or its solutions be disposed of down the drain.[1][6]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the "Halogenated Organic Waste" container. Follow all institutional and local regulations for hazardous waste disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromobenzo[d]oxazole.

G start Start: Have 4-Bromobenzo[d]oxazole Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste halogenated? ppe->waste_type halogenated_container Place in 'Halogenated Organic Waste' Container waste_type->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' Container waste_type->non_halogenated_container No label_waste Label Container with Full Chemical Name halogenated_container->label_waste non_halogenated_container->label_waste store_waste Store in a Secure, Ventilated Area label_waste->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for 4-Bromobenzo[d]oxazole.

References

Essential Safety and Operational Guide for Handling 4-Bromobenzo[D]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Bromobenzo[D]oxazole. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Assessment

4-Bromobenzo[D]oxazole is a halogenated aromatic heterocyclic compound. While specific toxicity data for this compound is limited, its structural class suggests potential hazards. Based on data for similar compounds, 4-Bromobenzo[D]oxazole should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .[1][2] All handling procedures must be conducted with the appropriate personal protective equipment and within a designated and controlled environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against exposure to 4-Bromobenzo[D]oxazole. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving with an inner nitrile glove and an outer glove of a material with high resistance to aromatic and halogenated hydrocarbons (e.g., Viton®, PVA, or laminate).Provides splash protection and resistance to chemical permeation. Nitrile offers good dexterity for fine tasks.[3][4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.Protects eyes from dust particles and accidental splashes of solutions containing the compound.
Body Protection A long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.Prevents contamination of personal clothing and skin.
Respiratory Protection A half-mask or full-face respirator equipped with an organic vapor cartridge and a P100 particulate filter.Protects against inhalation of the powdered compound and any vapors that may be generated, especially during weighing and transfer.[5][6][7][8]

Quantitative Glove Compatibility Data

Glove MaterialBreakthrough Time (minutes) for Similar Compounds (e.g., Bromobenzene)Performance Rating
Nitrile< 15 (splash protection only)Fair
Neoprene~ 30Good
Butyl Rubber> 480Excellent
Viton®> 480Excellent

Data is aggregated from various chemical resistance guides. Actual breakthrough times can vary based on glove thickness, manufacturer, and concentration of the chemical.

Operational Plan: Step-by-Step Handling Procedures

All handling of 4-Bromobenzo[D]oxazole must be conducted in a certified chemical fume hood to minimize inhalation exposure.

1. Preparation and Weighing:

  • Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Don all required PPE as specified in the table above.

  • When weighing the solid compound, use an analytical balance inside the fume hood or a balance with a local exhaust ventilation enclosure.

  • Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid generating dust.

2. Dissolving and Transferring:

  • To prepare a solution, add the solvent to the vessel containing the weighed solid in the fume hood.

  • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Use a clean pipette or syringe to transfer the solution.

3. Post-Handling and Decontamination:

  • Upon completion of the work, decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with 4-Bromobenzo[D]oxazole.

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

  • Carefully doff PPE, avoiding self-contamination. Dispose of all single-use PPE as hazardous waste.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with 4-Bromobenzo[D]oxazole, including used gloves, disposable lab coats, bench paper, and empty containers, must be collected in a designated, clearly labeled hazardous solid waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a dedicated, labeled hazardous liquid waste container for halogenated organic compounds. Do not mix with other waste streams.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with 4-Bromobenzo[D]oxazole must be placed in a puncture-resistant sharps container labeled for chemical contamination.

Final Disposal:

  • All waste streams containing 4-Bromobenzo[D]oxazole must be disposed of through a licensed hazardous waste disposal company.

  • The primary recommended disposal method for halogenated organic waste is high-temperature incineration.[9]

Emergency Procedures

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 4-Bromobenzo[D]oxazole.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area in Fume Hood don_ppe Don All Required PPE prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Dissolve/Transfer Solution weigh->dissolve decon_equip Decontaminate Equipment dissolve->decon_equip clean_area Clean Work Area decon_equip->clean_area segregate_waste Segregate Solid & Liquid Waste clean_area->segregate_waste dispose Dispose via Licensed Waste Handler segregate_waste->dispose

Caption: Workflow for the safe handling of 4-Bromobenzo[D]oxazole.

Visual Guide for Waste Disposal

This diagram outlines the decision-making process for the proper disposal of waste generated from handling 4-Bromobenzo[D]oxazole.

WasteDisposal cluster_waste_types cluster_containers start Waste Generated solid_waste Contaminated Solids (Gloves, Bench Paper, etc.) start->solid_waste liquid_waste Contaminated Liquids (Solvents, Reaction Mix) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Glassware) start->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Chemical Sharps Container sharps_waste->sharps_container disposal Final Disposal via Licensed Incineration solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Logical flow for the proper disposal of waste from handling 4-Bromobenzo[D]oxazole.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.